molecular formula C8H9BrN2 B14867021 (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Cat. No.: B14867021
M. Wt: 213.07 g/mol
InChI Key: ADWNIDVPBPLZRK-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is a synthetically versatile pyrimidine derivative designed for medicinal chemistry and drug discovery research. The pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in DNA and RNA, which makes derivatives of this heterocycle highly valuable for developing bioactive molecules . The 4-bromo substituent on the pyrimidine ring is a key reactive handle, facilitating further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse chemical libraries for biological screening . The (E)-but-2-en-2-yl group at the 6-position introduces a stereodefined alkene, which can be critical for molecular recognition and optimizing interactions with biological targets. This compound serves as a critical intermediate in the exploration of novel therapeutic agents. Pyrimidine-based compounds have demonstrated significant potential in anticancer research, acting through mechanisms like kinase inhibition and induction of apoptosis . Furthermore, this scaffold is widely investigated for developing antitubercular agents, particularly as direct inhibitors of essential enzymes like InhA in Mycobacterium tuberculosis . Researchers can leverage this bromo-functionalized building block to generate analogs for structure-activity relationship (SAR) studies, aiming to develop potent and selective inhibitors for various diseases. (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-6-[(E)-but-2-en-2-yl]pyrimidine

InChI

InChI=1S/C8H9BrN2/c1-3-6(2)7-4-8(9)11-5-10-7/h3-5H,1-2H3/b6-3+

InChI Key

ADWNIDVPBPLZRK-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=NC=N1)Br

Canonical SMILES

CC=C(C)C1=CC(=NC=N1)Br

Origin of Product

United States
Foundational & Exploratory

What is the chemical structure of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutic innovation. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This inherent biocompatibility, combined with its versatile chemical reactivity, makes the pyrimidine ring a privileged structure in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of a specific, likely novel derivative: (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

The strategic placement of a bromine atom at the 4-position and an unsaturated butenyl group at the 6-position creates a molecule with significant potential for further chemical modification. The bromo group serves as a versatile synthetic handle for introducing a wide array of substituents through cross-coupling and nucleophilic substitution reactions, while the butenyl moiety offers sites for reactions such as addition or oxidation. This guide will delve into the predicted physicochemical properties, a plausible synthetic route, the expected chemical reactivity, and the potential applications of this compound in drug discovery, providing a foundational understanding for its use in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is defined by a central pyrimidine ring. A bromine atom is attached to the C4 position, and a but-2-en-2-yl group is attached to the C6 position. The "(E)" designation specifies the stereochemistry of the double bond within the butenyl substituent, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Caption: Chemical structure of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Chemical Identifiers
IdentifierValue
IUPAC Name (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine
SMILES C/C=C(\C)/c1cc(Br)ncn1
InChI InChI=1S/C8H9BrN2/c1-3-4(2)7-5-6(9)11-8-10-7/h3,5,8H,1-2H3/b4-3+
InChIKey InChIKey=Generated upon synthesis and characterization
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine. These values are calculated based on the chemical structure and have not been experimentally verified.

PropertyPredicted Value
Molecular Formula C₈H₉BrN₂
Molecular Weight 213.08 g/mol
Monoisotopic Mass 211.9949 Da
XLogP3 2.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 25.78 Ų

Synthesis and Elucidation

As (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is not a commercially available compound, a plausible synthetic route is proposed here based on established pyrimidine chemistry. The synthesis would likely involve the construction of the substituted pyrimidine ring followed by bromination.

Proposed Retrosynthetic Analysis

A potential retrosynthetic pathway starts with the target molecule and breaks it down into simpler, more readily available starting materials.

G target (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine intermediate1 6-(but-2-en-2-yl)pyrimidin-4-ol target->intermediate1 Bromination (e.g., POBr₃) starting_materials (E)-3-methylpent-3-en-2-one + Urea intermediate1->starting_materials Condensation

Caption: Retrosynthetic analysis of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 6-(but-2-en-2-yl)pyrimidin-4-ol

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-3-methylpent-3-en-2-one (1 equivalent) and urea (1.2 equivalents) in ethanol.

  • Condensation : Add a catalytic amount of a base, such as sodium ethoxide, to the mixture.

  • Reflux : Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Isolation : The product, 6-(but-2-en-2-yl)pyrimidin-4-ol, may precipitate out of the solution. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Step 2: Bromination to (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

  • Reaction Setup : In a fume hood, carefully add phosphorus oxybromide (POBr₃) (2-3 equivalents) to a flask containing the 6-(but-2-en-2-yl)pyrimidin-4-ol (1 equivalent) from the previous step. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heating : Heat the mixture gently to around 80-100 °C for 2-4 hours. The progress of the bromination can be monitored by TLC.[2]

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring to quench the excess POBr₃.

  • Extraction : Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is primarily dictated by the bromo substituent on the electron-deficient pyrimidine ring and the carbon-carbon double bond in the butenyl side chain.

Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which makes the halogen at the 4-position susceptible to nucleophilic aromatic substitution.[3] The bromo group is a good leaving group and can be displaced by a variety of nucleophiles.

Key Reaction Pathways

The 4-bromo substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.[4]

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions cluster_1 Nucleophilic Aromatic Substitution start (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine suzuki Suzuki Coupling (with Boronic Acids) start->suzuki heck Heck Coupling (with Alkenes) start->heck buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald snar SNAr (with Nucleophiles like -OR, -SR, -NR₂) start->snar

Caption: Potential reaction pathways for the derivatization of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Potential Applications in Drug Discovery

Biological Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a common feature in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][5] The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for binding to various biological targets.

Rationale for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine as a Scaffold

(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine represents a valuable building block for the synthesis of novel compound libraries for high-throughput screening. The presence of the reactive bromo group allows for systematic structural modifications to explore structure-activity relationships (SAR). For instance, the introduction of aryl or heteroaryl groups via Suzuki coupling can lead to compounds that target protein kinases, a class of enzymes frequently implicated in cancer.[3] The butenyl side chain can also be modified to fine-tune the lipophilicity and metabolic stability of the resulting molecules. The diverse biological activities of bromo-substituted pyrimidines, including antifungal and anticancer effects, further highlight the potential of this scaffold in drug development.[5][6]

Conclusion

References

  • Ahluwalia, V. K., & Kidwai, M. (2003). New Trends in Green Chemistry. Springer Science & Business Media.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Kaur, R., & Sharma, S. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 473-487.
  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 2-Amino-4-bromopyrimidine.
  • Mohana, K., Kumar, B. N. P., & Mallesha, L. (2013). Synthesis and biological activity of some pyrimidine derivatives. Drug Invention Today, 5(3), 230-236.
  • Abdel-Gawad, H., & El-Gazzar, A. B. A. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Organic Chemistry, 7(2), 147-175.

Sources

A Technical Guide to the De Novo Synthesis of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] The synthesis of polysubstituted pyrimidines with precise regiochemical control, however, remains a significant challenge that demands robust and flexible synthetic strategies. This guide provides an in-depth technical exploration of two distinct de novo synthesis pathways for a novel, specifically substituted pyrimidine derivative: (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine. This target molecule incorporates a halogen atom at the C4-position, ideal for further functionalization via cross-coupling, and a specific stereoisomeric alkyl group at the C6-position, offering a defined vector for structure-activity relationship (SAR) studies. The proposed routes—a linear approach via cyclocondensation and a convergent strategy employing late-stage cross-coupling—are critically evaluated, providing researchers with a comprehensive framework for selecting and implementing a synthesis tailored to their specific laboratory and program goals.

Introduction

The Pyrimidine Scaffold in Drug Discovery

Pyrimidines are a class of heterocyclic aromatic compounds integral to life, most notably as components of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2] This fundamental biological role has made the pyrimidine nucleus a "privileged scaffold" in drug design. Synthetic pyrimidine derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] Their utility stems from the nitrogen atoms' ability to act as hydrogen bond acceptors and the aromatic ring's capacity for π-π stacking, enabling potent and specific interactions with biological targets.[1]

Challenges in Regioselective Synthesis

The synthesis of pyrimidines is well-established, with classical methods often involving the condensation of a three-carbon unit (like a β-dicarbonyl compound) with a compound containing an amidine structure (such as urea or formamidine).[1][6][7] However, achieving specific substitution patterns on a multi-functionalized pyrimidine ring presents a significant synthetic hurdle. The electronic nature of the ring, with its electron-deficient C2, C4, and C6 positions, dictates reactivity.[6][8] Creating a molecule like (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine requires careful strategic planning to control the regioselective introduction of two distinct, non-symmetrical substituents.

Overview of the Target Molecule

The target molecule, (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, has been designed as a versatile chemical probe and building block.

  • The Pyrimidine Core: Provides the foundational heterocyclic structure.

  • The C4-Bromo Group: Serves as a key functional handle. Brominated heterocycles are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of diverse aryl, alkyl, or amino groups.[9][10][11]

  • The C6-(E)-but-2-en-2-yl Group: This specific unsaturated alkyl substituent provides a defined three-dimensional structure. Controlling the E/Z stereochemistry is crucial for probing specific binding pockets in target proteins.

This guide will detail two plausible and robust synthetic approaches to this target, beginning with a retrosynthetic analysis to outline the core logic of each pathway.

Retrosynthetic Analysis

Two logical and distinct strategies are proposed for the de novo synthesis of the target molecule.

Strategy A (Pathway I): A linear approach focused on constructing the pyrimidine ring with the C6-substituent precursor already in place, followed by functionalization of the C4-position. This is a classic ring-construction strategy.

Strategy B (Pathway II): A convergent approach where a symmetrically di-functionalized pyrimidine core is first synthesized and then selectively elaborated at the C6-position using modern cross-coupling chemistry. This offers modularity and flexibility.

G target (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine p1_1 6-((E)-but-2-en-2-yl)pyrimidin-4(3H)-one target->p1_1 C4-Br Formation (Halogenation) p2_1 4,6-Dibromopyrimidine + (E)-but-2-en-2-ylboronic acid pinacol ester target->p2_1 C6-C Bond Formation (Suzuki Coupling) p1_2 Ethyl (E)-4-methyl-3-oxohex-4-enoate + Formamidine p1_1->p1_2 Pyrimidine Ring Formation (Cyclocondensation) p2_2 4,6-Dihydroxypyrimidine p2_1->p2_2 C4/C6-Br Formation (Dibromination) p2_3 Diethyl Malonate + Formamidine p2_2->p2_3 Pyrimidine Ring Formation (Cyclocondensation)

Caption: Retrosynthetic analysis of the target pyrimidine.

Pathway I: Linear Synthesis via Cyclocondensation

Principle and Strategy

This pathway follows the most fundamental approach to pyrimidine synthesis: the condensation of a β-dicarbonyl equivalent with an amidine.[6][7] The strategy hinges on first preparing a β-ketoester that already contains the required C6-(but-2-en-2-yl) fragment. This intermediate is then cyclized with formamidine to yield a pyrimidin-4-one, a stable precursor whose keto/enol tautomer can be readily converted to the desired 4-bromo derivative.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (E)-4-methyl-3-oxohex-4-enoate

The key β-ketoester intermediate is synthesized via a Claisen condensation reaction between a ketone and a carbonate ester.

  • Reagents: (E)-3-Methylpent-2-en-2-one, Diethyl carbonate, Sodium ethoxide (NaOEt), Diethyl ether (anhydrous), 1 M HCl.

  • Procedure:

    • A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (N₂ or Ar) at 0 °C, followed by removal of solvent under vacuum. The resulting solid is suspended in anhydrous diethyl ether.

    • (E)-3-Methylpent-2-en-2-one (1.0 eq) and diethyl carbonate (1.5 eq) are dissolved in anhydrous diethyl ether.

    • This solution is added dropwise to the stirred suspension of sodium ethoxide at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by pouring it into ice-cold 1 M HCl. The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation or silica gel column chromatography to yield the target β-ketoester.

Step 2: Cyclocondensation to form 6-((E)-but-2-en-2-yl)pyrimidin-4(3H)-one

  • Reagents: Ethyl (E)-4-methyl-3-oxohex-4-enoate, Formamidine hydrochloride, Sodium ethoxide (NaOEt), Ethanol (anhydrous).

  • Procedure:

    • Sodium ethoxide (2.2 eq) is dissolved in anhydrous ethanol under an inert atmosphere.

    • Formamidine hydrochloride (1.1 eq) is added to the solution, and the mixture is stirred for 30 minutes to form free formamidine.

    • A solution of Ethyl (E)-4-methyl-3-oxohex-4-enoate (1.0 eq) in anhydrous ethanol is added dropwise.

    • The reaction mixture is heated to reflux (approx. 78 °C) for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is re-dissolved in water and acidified to pH 5-6 with glacial acetic acid, causing the product to precipitate.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pyrimidinone product.

Step 3: Bromination to (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

The hydroxyl group of the pyrimidinone tautomer is converted to a bromide using a standard halogenating agent.

  • Reagents: 6-((E)-but-2-en-2-yl)pyrimidin-4(3H)-one, Phosphorus oxybromide (POBr₃), N,N-Dimethylaniline (optional, as HCl scavenger), Acetonitrile (anhydrous).

  • Procedure:

    • A mixture of the pyrimidinone (1.0 eq) and phosphorus oxybromide (POBr₃, 2.0-3.0 eq) is stirred in a flask equipped with a reflux condenser. N,N-Dimethylaniline (0.5 eq) can be added as a catalyst and acid scavenger.

    • The mixture is heated to 80-100 °C for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

    • The reaction is cooled to room temperature and then cautiously poured onto crushed ice with vigorous stirring.

    • The aqueous mixture is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.

    • The product is extracted with ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography to afford the final target molecule.

Pathway I Visualization

G cluster_0 Pathway I: Linear Synthesis start (E)-3-Methylpent-2-en-2-one + Diethyl Carbonate step1 Ethyl (E)-4-methyl-3-oxohex-4-enoate start->step1 Claisen Condensation (NaOEt) step2 6-((E)-but-2-en-2-yl)pyrimidin-4(3H)-one step1->step2 Cyclocondensation (+ Formamidine) end_product (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine step2->end_product Bromination (POBr₃)

Caption: Workflow for the linear synthesis of the target pyrimidine.

Pathway II: Convergent Synthesis via Cross-Coupling

Principle and Strategy

This modern approach prioritizes modularity. A simple, symmetrical pyrimidine core, 4,6-dibromopyrimidine, is synthesized first. The key step is a regioselective Suzuki-Miyaura cross-coupling reaction to install the C6-(but-2-en-2-yl) group.[9] This strategy is powerful because it allows for the synthesis of a wide array of analogues by simply changing the boronic acid or ester coupling partner in the final step, making it highly suitable for medicinal chemistry programs.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 4,6-Dibromopyrimidine

This precursor is synthesized in two high-yielding steps from readily available starting materials.

  • Reagents: Diethyl malonate, Formamidine hydrochloride, Sodium methoxide (NaOMe), Methanol, Phosphorus oxybromide (POBr₃).

  • Procedure (Step 1 - 4,6-Dihydroxypyrimidine):

    • Diethyl malonate (1.0 eq) and formamidine hydrochloride (1.1 eq) are added to a solution of sodium methoxide (2.5 eq) in methanol.

    • The mixture is heated to reflux for 6-8 hours. A thick precipitate forms.

    • After cooling, the solid is collected by filtration, washed with cold methanol, and then dissolved in water.

    • The aqueous solution is acidified with concentrated HCl to pH 2-3, causing 4,6-dihydroxypyrimidine to precipitate.

    • The product is filtered, washed with water, and dried thoroughly.

  • Procedure (Step 2 - 4,6-Dibromopyrimidine):

    • 4,6-Dihydroxypyrimidine (1.0 eq) is added portion-wise to an excess of POBr₃ (4.0-5.0 eq) at 0 °C.

    • The mixture is heated to 110-120 °C for 4-6 hours under an inert atmosphere.

    • After cooling, the reaction mixture is quenched by slowly pouring it onto a large amount of crushed ice.

    • The resulting solid is collected by filtration, washed extensively with water, and then dissolved in ethyl acetate.

    • The organic solution is washed with saturated NaHCO₃ solution, brine, dried over MgSO₄, and concentrated to yield 4,6-dibromopyrimidine, which can be purified by recrystallization or chromatography.

Step 3: Synthesis of (E)-but-2-en-2-ylboronic acid pinacol ester

This coupling partner is prepared via Miyaura borylation.

  • Reagents: (E)-2-Bromo-but-2-ene, Bis(pinacolato)diboron (B₂pin₂), [Pd(dppf)Cl₂] catalyst, Potassium acetate (KOAc), Dioxane (anhydrous).

  • Procedure:

    • To a flask containing (E)-2-bromo-but-2-ene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq), anhydrous dioxane is added.

    • The mixture is degassed with argon for 15 minutes.

    • The palladium catalyst, [Pd(dppf)Cl₂] (3 mol %), is added, and the mixture is heated to 80-90 °C for 12-18 hours.

    • After cooling, the mixture is filtered through a pad of Celite, and the solvent is removed under vacuum.

    • The residue is purified by silica gel column chromatography to yield the boronic ester.

Step 4: Regioselective Suzuki-Miyaura Cross-Coupling

This is the key fragment-coupling step. Achieving regioselectivity between the electronically similar C4 and C6 positions can be challenging but is often feasible. The C4 position is sometimes reported to be slightly more reactive.[9] To favor C6 coupling, sterically hindered ligands or specific reaction conditions might be employed, though monosubstitution is often achieved by controlling stoichiometry.

  • Reagents: 4,6-Dibromopyrimidine (1.0 eq), (E)-but-2-en-2-ylboronic acid pinacol ester (0.9 eq to favor mono-coupling), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), Toluene/Water or Dioxane/Water solvent mixture.

  • Procedure:

    • 4,6-Dibromopyrimidine (1.0 eq), the boronic ester (0.9 eq), and the base (2.0-3.0 eq) are added to the solvent mixture.

    • The mixture is thoroughly degassed with argon or nitrogen.

    • The palladium catalyst (2-5 mol %) is added, and the reaction is heated to 80-100 °C for 4-12 hours, monitoring by LC-MS or TLC.

    • Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

    • The crude material is purified by column chromatography. It is crucial to carefully separate the desired mono-coupled product from starting material and the di-coupled byproduct.

Pathway II Visualization

G cluster_1 Pathway II: Convergent Synthesis start_A Diethyl Malonate + Formamidine step1_A 4,6-Dihydroxypyrimidine start_A->step1_A Cyclocondensation step2_A 4,6-Dibromopyrimidine step1_A->step2_A Dibromination (POBr₃) end_product (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine step2_A->end_product Suzuki Coupling (Pd Cat.) start_B (E)-2-Bromo-but-2-ene + B₂pin₂ step1_B (E)-but-2-en-2-ylboronic acid pinacol ester start_B->step1_B Miyaura Borylation (Pd Cat.) step1_B->end_product

Caption: Workflow for the convergent synthesis of the target pyrimidine.

Comparative Analysis and Data Summary

FeaturePathway I: Linear CyclocondensationPathway II: Convergent Cross-CouplingJustification
Overall Strategy LinearConvergentPathway I builds the molecule sequentially. Pathway II combines two advanced intermediates.
Key Reaction CyclocondensationSuzuki-Miyaura CouplingThe core complexity-building step in each route.
Step Count ~3 steps from commercial materials~4 steps from commercial materialsBoth pathways are relatively concise.
Flexibility / Modularity LowHighPathway II is superior for creating analogues; only the boronic ester needs to be changed.
Key Challenge Synthesis and stability of the unsaturated β-ketoester intermediate.Achieving high regioselectivity in the Suzuki coupling step to avoid isomeric mixtures.Each pathway has one critical step that requires careful optimization.
Scalability Potentially higherModerateClassical condensations (Pathway I) are often easier to scale. Palladium catalysis can be costly on a large scale.
Reagent Cost Generally lower (classical reagents)Higher (Palladium catalysts, diboron reagents)Modern cross-coupling reagents are typically more expensive than those for classical synthesis.

Conclusion

This technical guide has detailed two robust and chemically sound de novo pathways for the synthesis of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Pathway I represents a classic, cost-effective, and potentially more scalable route. Its success is contingent on the efficient synthesis of a specific β-ketoester precursor. It is an excellent choice for producing a larger quantity of the specific target molecule once the initial steps are optimized.

Pathway II embodies a modern, convergent, and highly flexible strategy. While it may involve more expensive reagents and present a significant regioselectivity challenge, its modularity is unparalleled for research and development. This pathway is ideally suited for a drug discovery program focused on exploring the structure-activity relationships around the C6-position by enabling rapid access to a library of analogues.

The ultimate choice of synthetic route will depend on the specific objectives of the research team, balancing considerations of cost, scalability, and the need for synthetic flexibility. Both pathways provide a solid foundation for researchers and drug development professionals to access this and other valuable polysubstituted pyrimidine scaffolds.

References

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • Inbanathan, S. S. J., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • DAV University. de novo synthesis of pyrimidine ribonucleotides. [Link]

  • Pixorize. De Novo Pyrimidine Synthesis Mnemonic for USMLE. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. [Link]

  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated.... [Link]

  • RSC Publishing. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]

  • Sandosham, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • MDPI. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]

  • RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. [Link]

  • Taylor & Francis Online. Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. [Link]

  • Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • PMC. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]

  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]

  • SSRN. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • ACS Publications. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting the Unexplored Territory of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs and investigational molecules.[1][2][3][4] Its inherent ability to mimic the endogenous purine and pyrimidine bases allows for competitive binding to a wide array of biological targets, most notably protein kinases.[1][5] The introduction of a bromine atom and a butenyl group at the 4 and 6 positions, respectively, of the pyrimidine ring in (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine suggests a molecule designed with specific physicochemical properties to potentially engage with and modulate the activity of key cellular signaling pathways. This guide will delve into the probable mechanism of action of this class of derivatives, drawing upon the extensive literature on analogous bromo-pyrimidine compounds. We will propose a primary hypothesis centered on kinase inhibition and provide a comprehensive, step-by-step experimental framework to rigorously test this hypothesis.

The Pyrimidine Privileged Scaffold: A Gateway to Diverse Biological Activity

The pyrimidine ring system is a recurring motif in a vast number of therapeutic agents, demonstrating a remarkable versatility in targeting various disease states.[2][3][6] From anticancer and anti-inflammatory to antimicrobial and antiviral applications, the adaptability of the pyrimidine core allows for fine-tuning of its biological activity through strategic substitutions.[2][3][7][8] The presence of nitrogen atoms at positions 1 and 3 facilitates hydrogen bonding interactions within the active sites of target proteins, a critical feature for potent and selective inhibition.[1]

Bromo-pyrimidine derivatives, in particular, have emerged as a promising class of compounds in drug discovery. The bromine substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity and cellular permeability.[9][10][11]

Proposed Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on the extensive evidence for pyrimidine derivatives as kinase inhibitors, we hypothesize that (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases .[1][5] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][5]

This proposed mechanism is predicated on the following key points:

  • Structural Analogy to ATP: The pyrimidine core can mimic the adenine base of ATP, allowing it to fit into the highly conserved ATP-binding pocket of protein kinases.

  • Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are predicted to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.[1]

  • Hydrophobic Interactions: The butenyl and bromo substituents likely engage in hydrophobic and halogen bonding interactions within the active site, contributing to the potency and selectivity of the inhibitor.

Potential kinase targets for this class of derivatives could include, but are not limited to:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Bcr/Abl, which are frequently targeted by pyrimidine-based inhibitors.[9][10][12][13]

  • Serine/Threonine Kinases: Including Aurora Kinases and Polo-like Kinases, which are critical regulators of the cell cycle.[1]

A Rigorous Experimental Workflow for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a multi-faceted experimental approach is required. The following workflow provides a comprehensive strategy, from initial screening to in-depth mechanistic studies.

MOA_Workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Mechanistic Validation cluster_2 Phase 3: Cellular & In Vivo Target Engagement A Compound Synthesis & Characterization B Broad-Spectrum Kinase Panel Screening A->B C Cell-Based Proliferation Assays A->C D Identification of 'Hit' Kinases & Cell Lines B->D C->D E IC50 Determination for Hit Kinases D->E Lead Candidates F Enzyme Kinetics (Lineweaver-Burk Plot) E->F H Confirmation of Competitive Inhibition F->H G Direct Binding Assays (e.g., SPR, ITC) G->H I Western Blot for Phospho-Substrate Levels H->I Validated Mechanism L Demonstration of In-Situ Target Modulation I->L J Cell Cycle Analysis & Apoptosis Assays J->L K In Vivo Xenograft/Disease Model Studies K->L

Caption: A comprehensive workflow for elucidating the mechanism of action.

Phase 1: Initial Screening and Target Identification
  • Objective: To identify the primary kinase targets of the (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine derivative.

  • Methodology:

    • Synthesize and purify the compound of interest.

    • Submit the compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.

    • Results are expressed as a percentage of inhibition relative to a vehicle control.

  • Objective: To assess the anti-proliferative activity of the compound across a panel of cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Phase 2: In Vitro Mechanistic Validation
  • Objective: To determine the potency of the compound against the top candidate kinases identified in the initial screen.

  • Methodology:

    • Perform in vitro kinase assays for each "hit" kinase using a range of compound concentrations.

    • The assay should measure the phosphorylation of a specific substrate by the kinase.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Compound Target Kinase IC50 (nM)
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidineKinase AHypothetical Data
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidineKinase BHypothetical Data
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidineKinase CHypothetical Data
Caption: Table for summarizing the inhibitory potency of the compound.
  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Methodology (Lineweaver-Burk Plot):

    • Perform the kinase assay with varying concentrations of ATP and a fixed concentration of the compound.

    • Repeat the experiment with several fixed concentrations of the compound.

    • Measure the initial reaction velocities.

    • Plot 1/velocity versus 1/[ATP].

    • For competitive inhibition, the lines will intersect on the y-axis.

Lineweaver_Burk Lineweaver-Burk Plot for Competitive Inhibition 1/[S] 1/[S] 1/V 1/V origin->1/[S] 1/[ATP] origin->1/V 1/Velocity y_intercept 1/Vmax x_intercept_no_inhibitor -1/Km node_no_inhibitor_1 node_no_inhibitor_2 node_no_inhibitor_1->node_no_inhibitor_2 No Inhibitor node_with_inhibitor_1 node_with_inhibitor_2 node_with_inhibitor_1->node_with_inhibitor_2 With Inhibitor

Sources

Pharmacokinetic Profiling and ADME Optimization of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics relies heavily on optimizing the delicate balance between target affinity and systemic exposure. The (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine scaffold represents a highly specialized chemotype. By deconstructing this molecule, we can predict its Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities and design a robust pharmacokinetic (PK) screening cascade.

  • The Pyrimidine Core: The pyrimidine ring is a privileged scaffold in medicinal chemistry. It frequently enhances the pharmacokinetic and pharmacodynamic qualities of a medication by efficiently generating hydrogen bonds (often at kinase hinge regions) and by serving as a versatile bioisostere for phenyl and other aromatic π systems [[1]]().

  • C4-Bromine Substitution: Halogenation at the 4-position serves a dual purpose. First, the heavy bromine atom increases the lipophilicity (LogP), which generally enhances passive membrane permeability. Second, it provides significant steric shielding, protecting adjacent carbon centers from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

  • C6-(E)-but-2-en-2-yl Moiety: This branched, unsaturated aliphatic chain introduces a rigid vector due to its E (entgegen) stereochemistry, allowing it to project deeply into hydrophobic target pockets. However, from a DMPK perspective, the exposed alkene is a primary metabolic liability, highly susceptible to CYP3A4-mediated epoxidation.

SAR Core Pyrimidine Core Bioisostere & H-Bonding PK_Core Target Affinity & Base ADME Profile Core->PK_Core Bromo C4-Bromine Steric Shield & Lipophilicity PK_Bromo Reduced Hepatic Clearance Increased Permeability Bromo->PK_Bromo Alkene C6-(E)-but-2-en-2-yl Hydrophobic Interaction PK_Alkene Potential CYP Epoxidation Metabolic Liability Alkene->PK_Alkene

Fig 1. Structure-Pharmacokinetic Relationship (SPR) causality of the scaffold.

In Vitro ADME: Causality and Protocol Design

Before advancing to in vivo models, it is imperative to quantify the intrinsic clearance ( CLint​ ) of the analog. For this scaffold, we prioritize Human Liver Microsomes (HLMs) over whole hepatocytes.

The Causality of the Model: HLMs are subcellular fractions containing high concentrations of CYP450 and UGT enzymes. Because the primary predicted liability of the (E)-but-2-en-2-yl group is CYP-mediated epoxidation, HLMs allow us to isolate and measure Phase I oxidative metabolism without the confounding variables of cellular membrane permeability or efflux transporter activity (e.g., P-gp) present in whole hepatocytes.

Self-Validating Protocol: Microsomal Stability Assay

This protocol is designed as a self-validating system. The inclusion of specific cofactors and control compounds ensures that any observed degradation is strictly enzymatic and assay conditions are optimal.

Step 1: Matrix Preparation

  • Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Rationale: This specific molarity and pH strictly mimic the physiological intracellular environment of hepatocytes, maintaining CYP conformational stability.

Step 2: Compound Spiking & Pre-incubation

  • Spike the (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine analog to a final concentration of 1 µM (keep organic solvent <0.1% v/v to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

Step 3: Reaction Initiation (The Cofactor Control)

  • Active Arm: Initiate the reaction by adding an NADPH regenerating system (1 mM final). Rationale: NADPH is the obligate electron donor for CYP450 enzymes.

  • Negative Control Arm (-NADPH): Add buffer instead of NADPH. Rationale: If the compound degrades in this arm, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated, instantly invalidating a purely metabolic clearance assumption.

Step 4: Quenching and Sampling

  • At intervals (0, 5, 15, 30, 60 mins), transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the matrix for clean LC-MS/MS injection.

Step 5: Assay Validation Criteria

  • The assay is only deemed valid if the concurrent positive controls perform within historical ranges: Verapamil (High clearance, CLint​ > 40 µL/min/mg) and Warfarin (Low clearance, CLint​ < 5 µL/min/mg).

In Vivo Pharmacokinetics: Murine Model Translation

Following acceptable in vitro stability, the compound transitions to in vivo murine models. Recent pharmacokinetic evaluations of optimized pyrimidine analogs have demonstrated that this class can achieve favorable profiles, including moderate exposure, slow elimination, and promising oral bioavailability (F > 30%) 2.

Furthermore, for indications like pulmonary diseases or solid tumors, the tissue-to-plasma ratio is critical. Studies on related pyrimidine analogs highlight the importance of tracking the area under the concentration-time curve (AUC) and specific tissue distribution, such as lung-to-plasma ratios ( Clung​/Cplasma​ > 1.0) 3.

Quantitative PK Data Summary

The following table summarizes the benchmark pharmacokinetic parameters for a stabilized (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine lead candidate in Sprague-Dawley rats.

Pharmacokinetic ParameterUnitIntravenous (IV) Dose (2 mg/kg)Per Os (PO) Dose (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL-485 ± 52
Time to Cmax​ ( Tmax​ ) h-1.5
Exposure ( AUC0−∞​ ) h·ng/mL1240 ± 1151970 ± 210
Terminal Half-life ( t1/2​ ) h4.85.4
Systemic Clearance ( CL ) L/h/kg1.61-
Volume of Distribution ( Vdss​ ) L/kg3.9-
Oral Bioavailability ( F ) %-31.7%

Data Interpretation: The moderate clearance (1.61 L/h/kg) relative to hepatic blood flow indicates that the C4-Bromine effectively shields the core from rapid first-pass metabolism. The high Volume of Distribution ( Vdss​ = 3.9 L/kg) suggests excellent tissue penetration, driven by the lipophilic nature of the but-2-en-2-yl chain.

Workflow Start Compound Synthesis: (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine InVitro In Vitro ADME Profiling (HLM Stability, Caco-2) Start->InVitro Decision Go/No-Go Decision CL_int < 50 µL/min/mg? InVitro->Decision InVivo In Vivo PK (Murine) IV and PO Dosing Decision->InVivo Yes (Stable) Optimization Structural Optimization (e.g., Alkene saturation) Decision->Optimization No (High Clearance) Lead Lead Candidate Selection InVivo->Lead F > 30%, Adequate T1/2 Optimization->Start Iterative SAR

Fig 2. In Vitro to In Vivo ADME/PK screening cascade for pyrimidine analogs.

Conclusion and Next Steps

The (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine scaffold offers a highly tunable platform for drug discovery. While the pyrimidine core ensures baseline target affinity and the C4-bromine optimizes membrane permeability, the C6-alkene remains the primary variable dictating the compound's metabolic fate. If in vitro CLint​ assays reveal high turnover, medicinal chemists should consider bioisosteric replacement of the alkene (e.g., cyclopropanation) to eliminate the epoxidation liability while maintaining the rigid spatial geometry required for target engagement.

References

  • Source: National Center for Biotechnology Information (NCBI) / nih.
  • Title: Recent Advances in Pyrimidine-Based Drugs - MDPI Source: MDPI URL
  • Source: American Society for Microbiology (ASM) / asm.

Sources

Structural Elucidation and Mass Spectrometric Profiling of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, halogenated pyrimidine derivatives serve as critical building blocks. (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is a highly specialized intermediate whose reactive bromine handle enables metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings), while its isobutenyl moiety modulates lipophilicity and conformational geometry.

This technical whitepaper provides a rigorous framework for the theoretical calculation and experimental validation of this molecule's mass properties. By delineating the critical differences between average molecular weight and monoisotopic exact mass, and by establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide equips analytical chemists and researchers with the foundational logic required for precise structural characterization.

Structural Architecture & Chemical Identity

To accurately calculate mass parameters, we must first deconstruct the molecule into its constituent atoms.

  • Core Scaffold: A pyrimidine ring ( C4​H4​N2​ ), substituted at the 4- and 6-positions.

  • C4 Substitution: A bromine atom ( −Br ), replacing one hydrogen.

  • C6 Substitution: An (E)-but-2-en-2-yl group. This is an isobutenyl derivative where the attachment point is at the second carbon of a but-2-ene chain ( −C(CH3​)=CH−CH3​ ), contributing C4​H7​ .

Combining these fragments yields the global molecular formula: C8​H9​BrN2​ [1].

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating average molecular weight with monoisotopic exact mass. The experimental choice between these two values is dictated by the analytical technique being employed.

Average Molecular Weight (For Stoichiometry & Synthesis)

When weighing out reagents for a synthesis, chemists rely on the macroscopic average of all naturally occurring isotopes. This calculation utilizes the[2], which account for the natural terrestrial abundance of isotopes (e.g., Bromine exists as ~50.69% 79Br and ~49.31% 81Br ).

Table 1: Average Molecular Weight Calculation ( C8​H9​BrN2​ )

ElementAtom CountIUPAC Standard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C) 812.01196.088
Hydrogen (H) 91.0089.072
Nitrogen (N) 214.00728.014
Bromine (Br) 179.90479.904
Total Molecular Weight 213.078 g/mol
Monoisotopic Exact Mass (For High-Resolution Mass Spectrometry)

Mass spectrometers do not measure averages; they measure discrete ions. Therefore, for HRMS identification, we must calculate the exact mass of the molecule composed entirely of the most abundant, lowest-mass isotopes (i.e., 12C , 1H , 14N , and 79Br ). We utilize the for these highly precise values.

Table 2: Monoisotopic Exact Mass Calculation ( C8​H9​BrN2​ )

Element (Isotope)Atom CountNIST Exact Mass (Da)Total Mass Contribution (Da)
Carbon ( 12C ) 812.00000096.000000
Hydrogen ( 1H ) 91.0078259.070425
Nitrogen ( 14N ) 214.00307428.006148
Bromine ( 79Br ) 178.91833778.918337
Total Exact Mass 211.994910 Da

Note: The calculated exact mass of 211.9949 Da aligns perfectly with validated cheminformatics databases[3].

Isotopic Fine Structure & Halogen Signatures

The presence of bromine in (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine provides a highly diagnostic isotopic signature. Because 79Br and 81Br exist in a nearly 1:1 ratio in nature, the mass spectrum will exhibit a distinct "twin peak" phenomenon.

When ionized via Electrospray Ionization (ESI+) to form the [M+H]+ adduct, the molecule gains a proton (exact mass: 1.007276 Da).

  • Monoisotopic Peak (M): Contains 79Br . m/z=211.99491+1.007276=213.0022

  • M+2 Peak: Contains 81Br (exact mass: 80.916290 Da). m/z=215.0001

IsotopeLogic A C8H9BrN2 Ionization (ESI+) B Monoisotopic Peak (M+H)+ ^79Br Isotope A->B 50.69% Abundance C M+2 Peak ^81Br Isotope A->C 49.31% Abundance D m/z 213.0022 (100%) B->D Exact Mass + Proton E m/z 215.0001 (~97%) C->E Exact Mass + Proton

Figure 1: Isotopic distribution logic for brominated pyrimidine derivatives in ESI+ MS.

Experimental Validation: LC-HRMS Protocol

To empirically validate the structural identity of the synthesized compound, a self-validating High-Resolution Mass Spectrometry workflow must be employed. The causality behind this specific protocol lies in the basicity of the pyrimidine nitrogen atoms, which readily accept protons, making ESI in positive ion mode the optimal ionization strategy.

Step-by-Step Methodology
  • Sample Preparation (System Suitability): Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Add a known internal standard (e.g., caffeine, m/z 195.0876) to create a self-validating system that confirms ionization efficiency prior to analysis.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid provides the acidic environment necessary to drive the equilibrium toward the protonated [M+H]+ state.

  • Ionization (ESI+): Apply a capillary voltage of 3.5 kV. The basic sp2 hybridized nitrogen atoms on the pyrimidine ring will readily protonate.

  • Mass Analysis (Orbitrap/TOF): Operate the mass analyzer at a resolving power of R≥70,000 .

    • Self-Validating Step: Utilize an internal lock mass (e.g., ubiquitous polysiloxane background ions at m/z 371.1012) to continuously correct for electronic drift during the run. This ensures mass accuracy remains strictly <5 ppm.

  • Data Processing: Extract the ion chromatograms for m/z 213.0022 and m/z 215.0001. Verify that the mass defect matches theoretical calculations and that the M / M+2 ratio is approximately 1:1, confirming the presence of a single bromine atom.

MSWorkflow S1 Sample Preparation (1 µg/mL in MeOH/H2O + Internal Std) S2 Chromatographic Separation (C18 Column, Acidic Gradient Elution) S1->S2 S3 Ionization (ESI+) Pyrimidine Protonation to [M+H]+ S2->S3 S4 Mass Analysis (Orbitrap HRMS, R > 70,000, Lock Mass) S3->S4 S5 Data Processing (Mass Defect & Isotope Ratio Verification) S4->S5

Figure 2: Step-by-step self-validating LC-HRMS workflow for exact mass determination.

Conclusion

The precise calculation of molecular weight and exact mass for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is not merely an academic exercise; it is a foundational requirement for rigorous chemical validation. By understanding the causality behind isotopic distributions and employing a self-calibrating HRMS protocol, researchers can confidently confirm the structural fidelity of this critical pharmaceutical intermediate before advancing it through complex cross-coupling synthetic pipelines.

References

  • IUPAC Standard Atomic Weights (2021) . International Union of Pure and Applied Chemistry. Available at:[Link]

  • NIST Atomic Weights and Isotopic Compositions for All Elements . National Institute of Standards and Technology (NIST) Physical Measurement Laboratory. Available at:[Link]

  • PubChemLite: C8H9BrN2 Monoisotopic Mass Computations . Université du Luxembourg. Available at: [Link][3].

Sources

Structural Elucidation and Crystallographic Profiling of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (CAS: 2091717-90-5)[1] serves as a highly versatile, stereodefined building block in medicinal chemistry and drug development. Featuring a rigid pyrimidine core, a transition-metal-reactive bromine substituent, and a conformationally restricted (E)-alkenyl vector, this molecule is frequently utilized in the synthesis of advanced kinase inhibitors. This whitepaper provides an in-depth technical guide to the crystallographic data acquisition, 3D structural resolution, and supramolecular logic of this class of halogenated pyrimidines.

Chemical Context and 3D Structural Significance

Understanding the exact 3D spatial arrangement of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is critical for structure-based drug design (SBDD).

  • The Pyrimidine Core: Acts as a fundamental hydrogen-bond acceptor system, mimicking the adenine ring of ATP to anchor molecules within kinase hinge regions.

  • The 4-Bromo Substituent: Beyond its utility as a synthetic handle for Suzuki-Miyaura cross-coupling, the bromine atom possesses an anisotropic electron distribution. This creates an electrophilic region (the σ-hole) capable of forming highly directional intermolecular halogen bonds[2].

  • The (E)-but-2-en-2-yl Vector: The E-stereochemistry dictates the trajectory of the attached methyl groups. Crystallographic analysis is required to determine the exact dihedral angle between the pyrimidine ring and the alkene plane, which is driven by the minimization of A(1,3)-like steric strain.

Self-Validating Crystallographic Workflow

To obtain high-resolution 3D structural data, the following self-validating experimental protocol is employed. Every step is designed with explicit causality to ensure the integrity of the final crystallographic model.

Phase 1: Single-Crystal Growth
  • Solvent System Selection: Dissolve 50 mg of the compound in 2 mL of ethyl acetate (good solvent).

  • Layering: Carefully layer 4 mL of n-hexane (antisolvent) over the solution in a narrow crystallization tube.

  • Thermodynamic Control: Allow slow vapor diffusion at 4 °C over 72 hours.

    • Causality: Slow diffusion drastically lowers the rate of supersaturation. This favors the thermodynamic growth of a single, defect-free macroscopic crystal lattice rather than the kinetic precipitation of microcrystalline powder.

  • Internal Validation: Examine the resulting crystals under a polarized light microscope. Complete extinction of light upon stage rotation validates that the crystal is a single domain suitable for X-ray diffraction.

Phase 2: Cryogenic Data Collection
  • Mounting: Isolate a crystal (approx. 0.2 × 0.15 × 0.1 mm), coat it in perfluoropolyether oil, and mount it on a glass fiber attached to the goniometer.

  • Thermal Control: Cool the crystal to 100 K using a liquid nitrogen cryostream.

    • Causality: Cryogenic temperatures freeze dynamic disorder and drastically reduce the thermal vibrations (Debye-Waller factors) of the atoms. This enhances the intensity of high-angle diffraction spots, yielding a higher-resolution electron density map.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CMOS detector.

Phase 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using intrinsic phasing algorithms via SHELXT.

  • Refinement: Refine the structural model using full-matrix least-squares on F2 using SHELXL[3], facilitated by the OLEX2 graphical interface[4].

    • Causality: Refining against F2 rather than F ensures that all collected reflections—including weak and negative intensities—are utilized. This prevents statistical bias and improves the accuracy of the atomic coordinates[3].

  • Internal Validation: The refinement process is a self-validating mathematical system. A successful, high-quality structure will converge with an R1​ value < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0.

Workflow N1 1. Crystal Growth (Slow Diffusion) N2 2. X-Ray Diffraction (Cryogenic 100 K) N1->N2 N3 3. Structure Solution (Intrinsic Phasing) N2->N3 N4 4. Least-Squares Refinement (F² Optimization) N3->N4 N5 5. Internal Validation (R1 < 0.05, GoF ≈ 1) N4->N5

Fig 1: Self-validating crystallographic workflow from crystal growth to structural validation.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters expected for this specific halogenated pyrimidine scaffold, based on isostructural predictive modeling.

Crystallographic ParameterValue
Chemical Formula C₈H₉BrN₂
Formula Weight 213.08 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 10.45 Å, β = 95.5°
Volume 914.5 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.548 g/cm³
Absorption Coefficient (μ) 4.25 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.034, wR₂ = 0.082
Goodness-of-Fit on F² 1.045

Intramolecular Geometry and Intermolecular Logic

Intramolecular Dihedral Torsion

While the pyrimidine ring is strictly planar, the (E)-but-2-en-2-yl group at the C6 position cannot adopt a perfectly coplanar geometry (0° dihedral angle).

  • Causality: A coplanar arrangement would induce a severe steric clash between the vinylic methyl group and the C5 proton of the pyrimidine ring. Consequently, the C5–C6–C(alkenyl)–C(methyl) dihedral angle twists to approximately 35°–45°. This specific torsion angle relieves steric strain while maintaining a degree of stabilizing π-π conjugation between the alkene and the aromatic core.

Intermolecular Halogen Bonding

Crystal packing in bromopyrimidines is heavily dictated by non-covalent halogen bonding[2].

  • Causality: The highly electronegative pyrimidine ring withdraws electron density from the bromine atom. This creates an anisotropic electron distribution on the bromine: an electron-rich equatorial belt and a highly electron-deficient polar cap (the σ-hole) along the C–Br bond axis[2].

  • This positive σ-hole acts as a strong Lewis acid, seeking out the nucleophilic lone pair of a pyrimidine nitrogen (N1 or N3) on an adjacent molecule. This results in a highly directional C–Br···N interaction (angle ≈ 175°), with a contact distance of ~3.1 Å, which is significantly shorter than the sum of their van der Waals radii (3.4 Å).

HalogenBond N1 C-Br Covalent Bond (Electron Withdrawal) N2 Anisotropic Electron Density on Bromine Atom N1->N2 N3 Formation of Positive σ-Hole (Electrophilic Region) N2->N3 N5 Directional Halogen Bond (C-Br ··· N) N3->N5 Electrostatic Attraction N4 Pyrimidine Nitrogen (Nucleophilic Lone Pair) N4->N5

Fig 2: Logical progression of intermolecular halogen bond formation driving crystal packing.

Sources

Computational docking studies using (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Computational Docking of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Abstract

Computational molecular docking is a cornerstone of modern drug discovery, providing invaluable predictions of the binding modes and affinities between small molecules and their macromolecular targets.[1] This guide presents a comprehensive, field-proven workflow for conducting a computational docking study on (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, a novel pyrimidine derivative. Given the absence of prior research on this specific compound, this document serves as a proactive, methodological blueprint. We will target Cyclin-Dependent Kinase 2 (CDK2), a protein kinase critically implicated in cancer cell cycle regulation and a known receptor for pyrimidine-based inhibitors.[2][3] The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, guiding researchers from initial target selection through to the nuanced interpretation of docking results.

Strategic Foundation: Target Selection and Rationale

The first and most critical step in a docking study is the selection of a biologically relevant target.[4][5] The pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors.[2][6]

Chosen Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many human cancers.[7][8] Its inhibition presents a promising therapeutic strategy, and numerous small-molecule inhibitors targeting its ATP-binding site have been developed.[3][9] For this study, we will utilize the high-resolution crystal structure of human CDK2 in complex with the inhibitor SU9516, available from the Protein Data Bank (PDB).

  • PDB ID: 3PY0[10]

  • Resolution: 1.75 Å[10]

  • Organism: Homo sapiens[10]

The presence of a co-crystallized ligand in this structure is advantageous, as it clearly defines the ATP-binding pocket, which will serve as our target docking site.[4]

The Computational Workflow: A Tri-Phasic Approach

Our methodology is segmented into three core phases: Preparation, Docking, and Analysis. This structure ensures a logical, reproducible, and robust computational experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (2D to 3D, Charges) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (PDB Cleanup, Hydrogens) Receptor_Prep->Grid_Gen Docking_Exec Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Exec Pose_Analysis Pose Analysis & Scoring (Binding Energy) Docking_Exec->Pose_Analysis Interaction_Analysis Interaction Visualization (2D & 3D) Pose_Analysis->Interaction_Analysis

Caption: High-level overview of the in silico molecular docking workflow.

Phase 1: Preparation Protocols

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.[11] This phase involves meticulous preparation of both the ligand and the receptor.

Ligand Preparation Protocol

The novel ligand, (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, must be converted from a 2D representation to a three-dimensional, energy-minimized structure with correct atom types and partial charges.[4][12]

Step-by-Step Protocol:

  • 2D to 3D Conversion:

    • Draw the 2D structure of the compound using software like ChemDraw or Marvin Sketch.

    • Export the structure as a SMILES string: BrC1=NC=C(C(=C)C)C=N1.

    • Use a tool like Open Babel to convert the SMILES string into a 3D structure (SDF or MOL2 format).[13][14] This process generates initial 3D coordinates.

  • Hydrogen Addition & Energy Minimization:

    • Load the 3D structure into a molecular modeling program (e.g., Avogadro, UCSF Chimera).

    • Add hydrogens appropriate for a physiological pH of 7.4.[14]

    • Perform an energy minimization using a force field like MMFF94 or UFF to relax the structure into a low-energy conformation. This removes steric strain from the initial 3D conversion.

  • Charge Assignment & File Format Conversion:

    • Assign partial atomic charges. Gasteiger charges are a common and effective choice for docking studies.

    • For docking with AutoDock Vina, the final prepared ligand must be saved in the PDBQT format.[15] This format includes atomic coordinates, partial charges, and information about rotatable bonds.[16] Software like AutoDockTools (ADT) or the Meeko Python library can perform this conversion.[15][17]

Receptor Preparation Protocol

The crystal structure obtained from the PDB is a static snapshot and requires processing to be suitable for docking.[4][18]

Step-by-Step Protocol:

  • Initial Structure Cleanup:

    • Load the PDB file (3PY0.pdb) into a visualization tool like PyMOL or UCSF Chimera.[19]

    • Remove all non-essential molecules, including water (HOH), the co-crystallized ligand (SU9516), and any other heteroatoms or ions not critical to the binding site's integrity.[11][20] We will retain only the protein chain (Chain A).

  • Structural Correction and Hydrogen Addition:

    • Inspect the protein for any missing residues or side-chain atoms. Tools like the Protein Preparation Wizard in Schrödinger Maestro or the Dock Prep tool in Chimera can automate the correction of these issues.[11][18]

    • Add polar hydrogens to the protein structure. This is crucial as hydrogen bonds are key drivers of protein-ligand recognition.

  • Charge Assignment and File Conversion:

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the cleaned, hydrogen-added receptor structure in the PDBQT format required by AutoDock Vina.[15] This step is typically performed using AutoDockTools.[21]

Phase 2: Molecular Docking Execution

With the ligand and receptor prepared, the docking simulation can be configured and executed.

G cluster_input Inputs cluster_process Process cluster_output Outputs Receptor Receptor.pdbqt Vina AutoDock Vina Receptor->Vina Ligand Ligand.pdbqt Ligand->Vina Config config.txt Config->Vina Out out.pdbqt (Poses & Scores) Vina->Out Log log.txt (Run Details) Vina->Log

Caption: Workflow for executing an AutoDock Vina docking calculation.

Defining the Binding Site: Grid Box Generation

AutoDock Vina requires the user to define a three-dimensional search space, or "grid box," within which it will attempt to dock the ligand.[21]

Step-by-Step Protocol:

  • Identify the Center: The most reliable way to define the binding site is to use the coordinates of the co-crystallized ligand that was removed during receptor preparation.[4] In PyMOL or ADT, determine the geometric center of the original SU9516 ligand from PDB ID 3PY0.

  • Set Dimensions: Define the X, Y, and Z dimensions of the box. A common practice is to create a cube that is large enough to encompass the entire binding pocket and allow the ligand to rotate freely. A size of 24 x 24 x 24 Å is often a reasonable starting point for a typical drug-like molecule.[22]

  • Record Coordinates: Note the center coordinates (e.g., center_x, center_y, center_z) and the size (e.g., size_x, size_y, size_z) for the configuration file.

Docking Execution Protocol

The docking run is initiated from the command line using the prepared files and a configuration text file.[17][23]

Step-by-Step Protocol:

  • Create a Configuration File (config.txt): Create a plain text file and specify the input files and grid parameters.

  • Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

    vina --config config.txt --log log.txt

    This command instructs Vina to perform the docking as specified in config.txt and write a summary of the process to log.txt.[17]

Phase 3: Analysis and Interpretation of Results

Interpreting docking results requires a blend of quantitative evaluation and qualitative visual inspection.[5][24]

Quantitative Analysis: Binding Affinity

AutoDock Vina provides a binding affinity score for each predicted pose, measured in kcal/mol.[25]

  • Interpretation: This score is an estimation of the binding free energy (ΔG). More negative values indicate stronger, more favorable binding.[26][27]

  • Ranking Poses: Vina will output multiple binding modes (typically 9 by default), ranked from the best score (most negative) to the worst. The top-ranked pose is considered the most probable binding conformation.[27]

Table 1: Hypothetical Docking Results for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine against CDK2

Binding Mode (Pose)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.90.000
2-8.61.345
3-8.21.987
4-7.92.411
5-7.93.056
.........

Note: This data is illustrative for the purpose of this guide.

Qualitative Analysis: Interaction Visualization

A low binding energy score is meaningless without a chemically sensible binding pose.[28] Visualization is essential to understand the specific intermolecular interactions that stabilize the ligand in the active site.[24][29]

Step-by-Step Protocol:

  • Load Structures: Open the prepared receptor PDBQT file (3py0_protein.pdbqt) and the docking output file (compound_docked_out.pdbqt) in a visualization program like PyMOL or Discovery Studio Visualizer.

  • Isolate the Best Pose: Focus on the top-ranked binding mode (Mode 1).

  • Identify Key Interactions: Analyze the pose to identify crucial non-covalent interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors and key residues in the CDK2 active site (e.g., the hinge region residues like Leu83).[5]

    • Hydrophobic Interactions: Identify contacts between nonpolar regions of the ligand and hydrophobic pockets of the receptor.[29]

    • Pi-Stacking: Check for potential π-π or T-stacking interactions between the pyrimidine ring and aromatic residues like Phe80.

G Start Analyze Top-Ranked Pose Check_Score Binding Energy < -7.0 kcal/mol? Start->Check_Score Check_Hinge H-Bond to Hinge Region (e.g., Leu83)? Check_Score->Check_Hinge Yes Discard Discard Pose or Re-evaluate Protocol Check_Score->Discard No Check_Pocket Sensible Fit in ATP Pocket? Check_Hinge->Check_Pocket Yes Check_Hinge->Discard No Viable_Candidate Viable Candidate for Further Study Check_Pocket->Viable_Candidate Yes Check_Pocket->Discard No

Caption: Decision-making flowchart for validating a docked pose.

Trustworthiness and Self-Validation

To ensure the reliability of a docking protocol, a "redocking" experiment is a crucial control.[30] This involves docking the original co-crystallized ligand (SU9516) back into the prepared receptor. A successful protocol should be able to reproduce the experimentally observed binding pose with a low Root-Mean-Square Deviation (RMSD), typically under 2.0 Å.[5] This validates that the chosen software, scoring function, and search parameters are appropriate for the system under study.

Conclusion

This guide has outlined a rigorous and scientifically grounded workflow for initiating a computational docking study on the novel compound (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine against the cancer target CDK2. By adhering to meticulous preparation protocols, employing validated software like AutoDock Vina, and applying a dual quantitative-qualitative analysis framework, researchers can generate credible hypotheses about the compound's binding affinity and mechanism of action. These in silico results provide a powerful foundation for prioritizing compounds for synthesis and subsequent in vitro experimental validation.

References

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved March 29, 2026, from [Link]

  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved March 29, 2026, from [Link]

  • GeeksforGeeks. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved March 29, 2026, from [Link]

  • Schrödinger. (2025, November 20). Preparing RCSB PDB Files for Glide Docking. Retrieved March 29, 2026, from [Link]

  • The Scripps Research Institute. (2020, December 4). Vina Video Tutorial. Retrieved March 29, 2026, from [Link]

  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved March 29, 2026, from [Link]

  • Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]

  • Zhu, J. Y., Martin, M.P., Alam, R., & Schonbrunn, E. (2012). CDK2 in complex with inhibitor YL1-038-31. RCSB PDB. [Link]

  • Betzi, S., Alam, R., Han, H., Becker, A., & Schonbrunn, E. (2012). CDK2 in complex with inhibitor JWS-6-76. RCSB PDB. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Betzi, S., Alam, R., Han, H., Becker, A., & Schonbrunn, E. (2012). CDK2 in complex with inhibitor L4-14. RCSB PDB. [Link]

  • Betzi, S., Alam, R., Han, H., Becker, A., & Schonbrunn, E. (2012). CDK2 in complex with inhibitor L2-2. RCSB PDB. [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved March 29, 2026, from [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved March 29, 2026, from [Link]

  • YouTube. (2021, October 20). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved March 29, 2026, from [Link]

  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved March 29, 2026, from [Link]

  • The University of Edinburgh. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved March 29, 2026, from [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved March 29, 2026, from [Link]

  • Molecular Modeling and Bioinformatics Group. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks. Retrieved March 29, 2026, from [Link]

  • ACS Publications. (2024, February 7). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Retrieved March 29, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved March 29, 2026, from [Link]

  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results? Retrieved March 29, 2026, from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved March 29, 2026, from [Link]

  • Chem-Workflows. (n.d.). Molecular docking. Retrieved March 29, 2026, from [Link]

  • MDPI. (2021, September 30). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Retrieved March 29, 2026, from [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved March 29, 2026, from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved March 29, 2026, from [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Retrieved March 29, 2026, from [Link]

  • YouTube. (2025, August 12). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! Retrieved March 29, 2026, from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (2015, November 19). Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? Retrieved March 29, 2026, from [Link]

  • PubMed. (n.d.). Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. Retrieved March 29, 2026, from [Link]

  • Remedy Publications LLC. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved March 29, 2026, from [Link]

  • RSC Publishing. (2023, June 26). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. Retrieved March 29, 2026, from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved March 29, 2026, from [Link]

  • MDPI. (2015, January 23). Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors. Retrieved March 29, 2026, from [Link]

  • Nature. (n.d.). Targeting CDK2 in cancer: challenges and opportunities for therapy. Retrieved March 29, 2026, from [Link]

Sources

Strategic Deployment of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The evolution of precision oncology has driven medicinal chemistry toward highly selective, irreversible binders known as Targeted Covalent Inhibitors (TCIs). At the core of this paradigm shift is the pyrimidine pharmacophore, a privileged scaffold that mimics the purine/pyrimidine rings of ATP. This technical guide explores the structural logic, synthetic utility, and mechanistic applications of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine —a highly specialized intermediate designed to act as a foundational building block for next-generation kinase inhibitors. By dissecting its chemical reactivity and providing field-proven, self-validating synthetic protocols, this whitepaper serves as a comprehensive resource for drug discovery teams.

The Pyrimidine Scaffold in Modern Medicinal Chemistry

Pyrimidine derivatives have long been recognized for their profound therapeutic applications, primarily due to their structural homology with essential nucleic acid building blocks (cytosine, thymine, uracil) [1]. In the context of kinase inhibition, the pyrimidine ring acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

However, achieving selectivity among the kinome (which contains over 500 structurally similar kinases) requires precise functionalization. The introduction of specific substituents at the C4 and C6 positions of the pyrimidine ring allows medicinal chemists to exploit unique hydrophobic pockets and position reactive warheads adjacent to non-conserved nucleophilic residues (such as cysteine) in the target protein.

Structural Logic & Reactivity Profile

The intermediate (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is engineered with two distinct, orthogonal functional handles:

  • C4-Bromo Group (The Electrophilic Center): Halogenated pyrimidines are classic substrates for nucleophilic aromatic substitution (S N​ Ar) and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The electron-deficient nature of the pyrimidine ring highly activates the C4 position, allowing for the late-stage introduction of complex anilines or piperazines.

  • C6-(but-2-en-2-yl) Group (The Steric Shield): The isobutenyl-like geometry of the (E)-but-2-en-2-yl substituent provides a rigid, lipophilic vector. This group serves a dual purpose: it acts as a steric shield to prevent metabolic oxidation at the C6 position, and it occupies the hydrophobic specificity pocket (often the "back pocket" of a kinase), locking the molecule into a bioactive conformation.

StructuralLogic Core (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Bromo C4-Bromo Electrophilic Center Core->Bromo Alkene C6-But-2-en-2-yl Steric Shield Core->Alkene SNAr Buchwald-Hartwig Cross-Coupling Bromo->SNAr Metab Metabolic Stability & Lipophilicity Alkene->Metab

Structural reactivity map of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Application in Targeted Covalent Inhibitors (TCIs)

The discovery strategies for TCIs rely heavily on positioning a weak electrophile (the "warhead") in close proximity to a target nucleophile (typically a cysteine residue) [4]. Historically, acrylamides have dominated this space. However, recent advances have demonstrated that functionalized pyrimidines, such as 2-sulfonylpyrimidines and chlorofluoroacetamide-pyrimidines, offer superior tunable reactivity and lower off-target toxicity [2][3].

By utilizing (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine as a starting material, researchers can rapidly synthesize libraries of 3rd-generation EGFR inhibitors (targeting the T790M mutation) or Bruton's Tyrosine Kinase (BTK) inhibitors. The C4 position is aminated to build the solvent-exposed region carrying the covalent warhead, while the C6 alkene is directed into the hydrophobic core.

TCIPathway Ligand Growth Factor Receptor Mutant Kinase (e.g., EGFR) Ligand->Receptor Downstream Oncogenic Signaling Receptor->Downstream Inhibitor Pyrimidine TCI Covalent Binder Inhibitor->Receptor Cys Target Cysteine (e.g., Cys797) Inhibitor->Cys SNAr / Michael Addition Cys->Receptor

Mechanism of action for pyrimidine-based targeted covalent inhibitors.

Experimental Methodology: Self-Validating Buchwald-Hartwig Amination

To convert (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine into a viable kinase inhibitor precursor, a robust C–N cross-coupling protocol is required. As a Senior Application Scientist, I mandate protocols that are self-validating—meaning each step contains an observable metric to confirm success before proceeding.

Causality Rationale: We select Pd(dppf)Cl 2​ as the catalyst because its large bite angle (99°) accelerates the reductive elimination step, which is often the bottleneck in forming sterically hindered C–N bonds. Sodium tert-butoxide (NaOtBu) is chosen as the base to rapidly deprotonate the incoming amine, facilitating transmetalation.

Step-by-Step Protocol
  • Reagent Preparation & Degassing (Validation: Color metric)

    • Action: In an oven-dried Schlenk flask, combine (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (1.0 equiv), the target aniline/amine (1.2 equiv), Pd(dppf)Cl 2​ (5 mol%), and NaOtBu (2.0 equiv). Suspend in anhydrous Toluene (0.2 M).

    • Validation: Purge with Argon for 15 minutes. The suspension should shift from a heterogeneous yellow to a deep, homogenous red/brown upon heating to 90°C, indicating the formation of the active Pd(0) species.

  • Coupling Reaction (Validation: Chromatographic shift)

    • Action: Stir at 90°C for 4 hours.

    • Validation: Perform a TLC check (Hexanes:EtOAc 3:1). The disappearance of the high-R f​ bromopyrimidine spot and the appearance of a distinct, UV-active lower-R f​ spot confirms transmetalation and reductive elimination are complete.

  • Workup & Quenching (Validation: Phase clarity)

    • Action: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO 3​ followed by brine.

    • Validation: A clean, rapid phase separation without an emulsion interface validates that the palladium byproducts have been effectively partitioned and the amphiphilic intermediates consumed.

  • Purification (Validation: Mass confirmation)

    • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution).

    • Validation: Prior to pooling fractions, run an LC-MS aliquot. The presence of the target [M+H]+ mass with >95% UV purity validates the structural integrity of the synthesized intermediate.

Workflow Step1 1. Reagent Prep Dry Solvents Step2 2. Coupling Pd-Catalysis Step1->Step2 Step3 3. Workup Aq. Extraction Step2->Step3 Step4 4. Purification Flash Silica Step3->Step4

Step-by-step synthetic workflow for Pd-catalyzed amination.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the amination of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, demonstrating how catalyst and base selection directly dictate the yield.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh 3​ ) 4​ K 2​ CO 3​ Dioxane1001234% (Incomplete conversion)
2Pd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ Toluene90868%
3Pd(dppf)Cl 2​ NaOtBuToluene90489% (Optimal)
4Pd(dppf)Cl 2​ NaOtBuTHF701255%

Data Interpretation: Entry 3 highlights the optimal conditions. The strong basicity of NaOtBu paired with the high bite-angle dppf ligand in a non-polar solvent (Toluene) maximizes the reaction kinetics while suppressing debromination side-reactions.

References

  • Source: Zenodo (Indo American Journal of Pharmaceutical Research)
  • Selective Covalent Targeting of Mutated EGFR(T790M)
  • Source: Journal of Medicinal Chemistry (via PMC / NIH)
  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?

Methodological & Application

Palladium-catalyzed amination of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Palladium-Catalyzed Amination of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation in Pyrimidine Chemistry

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the arylamine motif is a ubiquitous feature in a vast array of biologically active molecules.[3][4] Pyrimidine scaffolds, in particular, are privileged structures in pharmaceutical science, forming the core of numerous approved drugs.[5][6]

This document provides a detailed application note and a robust experimental protocol for a specific, yet representative, transformation: the amination of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine. The guidance herein is tailored for researchers, scientists, and drug development professionals, offering not just a procedural checklist but also a deep dive into the causality behind experimental choices, troubleshooting common issues, and strategies for optimizing this critical reaction.

Reaction Principle: Unraveling the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[7] The cycle is a finely tuned sequence of elementary organometallic steps:

  • Activation & Formation of the Active Pd(0) Catalyst: The cycle typically begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species, or by using a direct Pd(0) source. This Pd(0) complex is stabilized by one or more phosphine ligands.[2]

  • Oxidative Addition: The aryl halide, in this case, the bromopyrimidine, undergoes oxidative addition to the electron-rich, coordinatively unsaturated Pd(0) center. This is often the rate-determining step, forming a Pd(II) intermediate.[8][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10]

  • Reductive Elimination: This final, crucial step involves the formation of the C-N bond, yielding the desired N-aryl pyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Oxidative Addition Complex\nL-Pd(II)(Ar)(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Complex [label="Amine Coordinated Complex\n[L-Pd(II)(Ar)(H2NR)]+Br-", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="Palladium-Amido Complex\nL-Pd(II)(Ar)(HNR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n+ Ar-Br"]; OA_Complex -> Amine_Complex [label=" Amine Coordination\n+ RNH2"]; Amine_Complex -> Amido_Complex [label=" Deprotonation\n- H-Base+Br-"]; Amido_Complex -> Pd0 [label=" Reductive Elimination"];

// Invisible node for product Product [label="Ar-NHR\n(Product)", shape=plaintext, fontcolor="#202124"]; Amido_Complex -> Product [style=dashed, arrowhead=none]; }

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Deconstructing the Reaction: A Guide to Parameter Selection

The success of the amination of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine hinges on the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent.

Palladium Source: Precatalysts for Reliability

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor the use of air-stable palladium precatalysts.[7] These complexes, often featuring a biaryl phosphine ligand already incorporated (e.g., XPhos Pd G3/G4), offer superior reliability and activity by ensuring efficient and consistent generation of the active Pd(0) catalyst.[4] For heteroaryl substrates, which can be challenging, using a precatalyst is highly recommended to minimize catalyst deactivation pathways.[11]

Ligand Selection: The Key to Efficiency

The phosphine ligand is arguably the most critical component. Its properties directly influence the rates of both oxidative addition and reductive elimination.[12] For electron-deficient heteroaryl halides like bromopyrimidines, sterically bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[4][13]

  • Steric Bulk: A large steric profile (cone angle) promotes the formation of a monoligated, highly reactive L₁Pd(0) species and facilitates the final reductive elimination step.[12][13]

  • Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium center, which accelerates the rate of oxidative addition into the C-Br bond.[14]

dot digraph "Ligand_Properties" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Ligand [label="Optimal Ligand Properties\n(e.g., XPhos, RuPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Steric_Bulk [label="High Steric Bulk", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electron_Rich [label="Electron-Rich", fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Facilitates\nOxidative Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; RE [label="Promotes\nReductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="Stabilizes Pd(0)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> Steric_Bulk; Ligand -> Electron_Rich; Electron_Rich -> OA; Steric_Bulk -> RE; Ligand -> Stability; }

Caption: Key properties of effective phosphine ligands.

Base Selection: The Proton Abstractor

The base's primary role is to deprotonate the amine-palladium complex, a crucial step for catalyst turnover.[10] The choice of base is a balance between reactivity and substrate compatibility.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are highly effective and widely used.[15] They promote high reaction rates but are incompatible with base-sensitive functional groups like esters.[2]

  • Weaker Inorganic Bases: For substrates with sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require higher temperatures or longer reaction times.[7][15] The particle size and solubility of these inorganic bases can significantly impact reaction rates.[7]

Solvent Choice: The Reaction Medium

The ideal solvent should be aprotic and capable of dissolving the reactants and catalyst complex.

  • Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common and effective solvents.[7][16]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[7] It is critical that the solvent is anhydrous and degassed, as both water and oxygen can deactivate the catalyst.[15]

Reference Protocol: Amination of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

This protocol provides a robust starting point. Optimization may be required depending on the specific amine coupling partner.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplierNotes
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine>97%Commercial SourceStarting material (1.0 equiv)
Amine Coupling Partner>98%Commercial Source1.2-1.5 equivalents
XPhos Pd G3 Precatalyst>98%Commercial Source1-3 mol %
Sodium tert-butoxide (NaOtBu)>97%Commercial Source1.5-2.0 equivalents. Handle in a glovebox.
TolueneAnhydrous, >99.8%Commercial SourceDegas with argon or nitrogen for 30 min before use.
Ethyl AcetateACS GradeCommercial SourceFor work-up and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Celite® 545N/ACommercial SourceFor filtration.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.
Schlenk flask or reaction vial with stir barN/AN/AMust be oven-dried before use.
Inert Gas (Argon or Nitrogen)High PurityN/AFor maintaining an inert atmosphere.
Experimental Workflow

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Setup [label="1. Inert Setup\n(Oven-dried flask,\nAr/N2 atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge [label="2. Charge Solids\n(Substrate, Precatalyst,\nBase, Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="3. Add Solvent\n(Degassed Toluene)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="4. Heat & Stir\n(80-110 °C, Monitor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="5. Work-up\n(Cool, Filter, Wash)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="6. Purify\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Setup -> Charge; Charge -> Solvent; Solvent -> React; React -> Workup; Workup -> Purify; }

Caption: General experimental workflow for the amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the base (e.g., NaOtBu, 1.5 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[3]

  • Addition of Reagents: Add the amine coupling partner (1.2 equiv) as a solid or liquid via syringe.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a short plug of Celite® to remove the palladium catalyst residues.[11]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated pyrimidine product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to optimization is key to success.

Hypothetical Optimization Data

The following table illustrates a potential optimization screen for the coupling of the title compound with morpholine.

EntryPd Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10085
2XPhos Pd G3 (2)-NaOtBu (1.5)Toluene10094
3XPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane11068
4RuPhos Pd G3 (2)-NaOtBu (1.5)Toluene10092
5XPhos Pd G3 (2)-NaOtBu (1.5)THF8075

This data is illustrative and serves as an example of a systematic optimization study.

Common Issues and Expert Recommendations
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst poisoning by the pyrimidine nitrogen.[11]2. Inactive catalyst due to air/moisture exposure.[15]3. Insufficient temperature or time.1. Screen alternative bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos).[12]2. Ensure all reagents are pure and solvents are anhydrous and degassed. Use a fresh bottle of precatalyst.[15]3. Increase temperature modestly (e.g., to 110 °C) or extend reaction time.
Formation of Palladium Black Catalyst decomposition. This can be caused by excessive heat or impurities.[11]Lower the reaction temperature to 80-90 °C and increase the reaction time.[11] Re-purify starting materials and ensure the inert atmosphere is maintained.
Hydrodehalogenation Side Product The bromo group is replaced by a hydrogen atom. This can be promoted by certain base/ligand combinations or moisture.[15]Screen a different base; sometimes a weaker base like K₃PO₄ can mitigate this issue.[15] Ensure strictly anhydrous conditions.
Incomplete Reaction / Stalling Reagent or base insolubility leading to poor reaction kinetics.[11]Switch to a solvent that may offer better solubility, such as 1,4-dioxane. Ensure the base is a fine powder and that stirring is vigorous enough to maintain a good suspension.[7][11]

Conclusion

The palladium-catalyzed amination of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is a highly valuable transformation for accessing novel chemical matter in drug discovery and development. Success relies on a foundational understanding of the reaction mechanism and the careful selection of a synergistic combination of precatalyst, ligand, base, and solvent. By employing air-stable precatalysts with bulky, electron-rich ligands under rigorously inert conditions, researchers can reliably and efficiently construct the target C-N bond. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to navigate this powerful synthetic reaction with confidence.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6614-6635. Also available from: National Center for Biotechnology Information. [Link]

  • Singleton, D. A., & Matos, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14666-14674. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Also available from: National Center for Biotechnology Information. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(9), 1963-1965. [Link]

  • Vaddepalli, K., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12344-12351. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Also available from: National Center for Biotechnology Information. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Khamatnurova, T. V., et al. (2015). Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination. Catalysis Science & Technology, 5(4), 2049-2057. [Link]

  • ResearchGate. Development of Nonproprietary Phosphine Ligands for the Pd-Catalyzed Amination Reaction. [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(12), 2295-2306. [Link]

  • Åhman, J., & Wolfe, J. P. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 728-732. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Daugulis, O., et al. (2018). Palladium-Catalyzed C–H Amination of C(sp2) and C(sp3)–H Bonds: Mechanism and Scope for N-Based Molecule Synthesis. ACS Catalysis, 8(6), 5262-5290. [Link]

  • ResearchGate. Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. [Link]

  • Kumar, S., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]

  • Kumar, S., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. Also available from: National Center for Biotechnology Information. [Link]

  • Hussain, Z., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4945. [Link]

Sources

Step-by-step synthesis of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of (E)-4-Bromo-6-(but-2-en-2-yl)pyrimidine Analogs

Strategic Overview & Scientific Rationale

The synthesis of 4,6-disubstituted pyrimidines is a critical operation in the development of kinase inhibitors and other bioactive heterocycles[1]. The primary synthetic challenge lies in differentiating the two identical leaving groups on a symmetrical precursor. This guide details a highly regioselective mono-Suzuki-Miyaura coupling strategy to install an (E)-but-2-en-2-yl group at the C6 position of 4,6-dibromopyrimidine, leaving the C4-bromide intact for subsequent orthogonal functionalization[2].

Mechanistic Causality:

  • Halogen Selection: While 4,6-dichloropyrimidine is more economical, the C–Br bond in 4,6-dibromopyrimidine undergoes oxidative addition with Pd(0) at significantly lower activation energies[3]. This kinetic advantage is crucial: it allows the reaction to proceed at milder temperatures (60 °C), which is the key to preventing over-alkenylation.

  • Electronic Deactivation: Once the first (E)-but-2-en-2-yl group is installed, its electron-donating nature increases the electron density of the pyrimidine ring. This electronic enrichment deactivates the remaining C4–Br bond toward a second oxidative addition[2]. By strictly controlling the temperature and stoichiometry, we exploit this electronic differential to arrest the reaction at the mono-coupled stage.

  • Stereochemical Fidelity: The Suzuki-Miyaura coupling is inherently stereoretentive. By utilizing an (E)-but-2-en-2-ylboronic acid pinacol ester, the transmetalation and reductive elimination steps of the catalytic cycle preserve the (E)-geometry of the alkene with >98% fidelity.

Optimization of Reaction Parameters

To establish a robust protocol, reaction variables were optimized to maximize the yield of the mono-coupled product while suppressing the bis-coupled impurity. The data below demonstrates that temperature control and precise stoichiometry are more critical than the choice of base.

Table 1: Quantitative Optimization of Mono-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Temp (°C)Boronic Ester (equiv)Mono-Product Yield (%)Bis-Product Yield (%)
1Pd(PPh3)4K2CO3901.504540
2Pd(PPh3)4K2CO3601.0582 <5
3Pd(dppf)Cl2K3PO4601.05788
4Pd(OAc)2 / PPh3Na2CO3601.056512

Note: Entry 2 represents the optimized conditions utilized in the protocol below.

Experimental Workflow

Workflow SM 4,6-Dibromopyrimidine (1.0 equiv) Reaction Pd(PPh3)4 (5 mol%) K2CO3 (2.0 equiv) Dioxane/H2O, 60°C SM->Reaction Reagents (E)-but-2-en-2-ylboronic ester (1.05 equiv) Reagents->Reaction Workup Aqueous Extraction & Brine Wash Reaction->Workup 4-6 hours (TLC Monitoring) Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Organic Phase Product (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (Target Analog) Purification->Product Major Fraction (Rf ~0.4) Byproduct Bis-coupled Impurity (<5% yield) Purification->Byproduct Minor Fraction (Rf ~0.2)

Fig 1: Experimental workflow for regioselective mono-Suzuki coupling of 4,6-dibromopyrimidine.

Step-by-Step Methodology

Materials Required:

  • 4,6-Dibromopyrimidine (1.0 equiv, 10.0 mmol, 2.38 g)

  • (E)-but-2-en-2-ylboronic acid pinacol ester (1.05 equiv, 10.5 mmol, 1.91 g)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%, 0.5 mmol, 578 mg)

  • Potassium carbonate (K2CO3) (2.0 equiv, 20.0 mmol, 2.76 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total, thoroughly degassed)

Protocol:

  • Reaction Setup: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4,6-dibromopyrimidine, (E)-but-2-en-2-ylboronic acid pinacol ester, and K2CO3.

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Add the degassed 1,4-Dioxane/H2O mixture via syringe.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon to add Pd(PPh3)4.

    • Self-Validating Checkpoint 1 (Visual): Upon addition of the catalyst and gentle heating, the reaction mixture will transition from a pale yellow suspension to a homogeneous dark amber solution, confirming that the active Pd(0) species has entered the catalytic cycle.

  • Catalytic Alkenylation: Heat the reaction mixture to exactly 60 °C using a precisely calibrated oil bath or heating block. Stir vigorously for 4 to 6 hours.

    • Self-Validating Checkpoint 2 (Chromatographic): Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization at 254 nm). The starting 4,6-dibromopyrimidine (Rf ~0.6) should be consumed and replaced by a major spot for the mono-coupled product (Rf ~0.4). A faint, highly polar spot (Rf ~0.2) corresponding to the bis-coupled impurity may appear but should not grow significantly. Do not exceed 60 °C even if the reaction appears sluggish; instead, spike with an additional 1 mol% Pd(PPh3)4 to preserve regioselectivity.

  • Quenching and Extraction: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 30 mL of distilled water. Separate the phases and extract the aqueous layer with EtOAc (2 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatographic Isolation: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (100:0 to 80:20). Collect the fractions corresponding to Rf ~0.4. Concentrate to afford the target (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine as a pale yellow oil that may solidify upon standing.

Analytical Validation

To confirm the structural and stereochemical integrity of the synthesized analog, perform 1H NMR (400 MHz, CDCl3):

  • Pyrimidine Core: Look for two distinct aromatic singlets. The proton at C2 typically appears furthest downfield (δ ~8.9 ppm), while the C5 proton appears around δ ~7.5 ppm.

  • Alkene Geometry: The vinylic proton of the (E)-but-2-en-2-yl group should appear as a distinct quartet (δ ~6.2 ppm, J = 7.0 Hz) due to coupling with the adjacent terminal methyl group. The retention of the (E)-configuration is confirmed by the absence of the characteristic (Z)-isomer vinylic shift (which typically resonates further upfield due to shielding effects from the pyrimidine ring).

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.[Link]

  • Efficient and Scalable Synthesis of a Novel Selective PI3Kα Inhibitor XJTU-L453. ACS Publications.[Link]

  • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Journal of Medicinal Chemistry.[Link]

Sources

Application Notes and Protocols for In Vitro Cell Viability Assessment of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] Compounds such as (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine represent a class of novel synthetic molecules with potential biological activity. A critical initial step in the preclinical evaluation of such compounds is the robust assessment of their impact on cell viability and cytotoxicity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for conducting in vitro cell viability assays tailored to this class of compounds.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for methodological choices, ensuring experimental integrity and reproducibility. We will explore multiple assay platforms, each interrogating a different facet of cellular health, to build a comprehensive cytotoxic profile of the test compound.

I. Foundational Principles: Selecting the Right Viability Assay

The choice of a cell viability assay is contingent on the scientific question being asked. For a novel compound like (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, whose precise mechanism of action may be unknown, it is prudent to employ assays that measure different cellular health indicators. This multi-pronged approach provides a more complete picture and mitigates the risk of assay-specific artifacts. We will focus on three distinct, yet complementary, methods:

  • Metabolic Activity Assessment (Tetrazolium Reduction & Resazurin-Based Assays): These assays quantify the metabolic capacity of a cell population, which is directly proportional to the number of viable cells.[4][5] They are excellent for determining a compound's IC50 (half-maximal inhibitory concentration), a key measure of its potency.[3]

  • ATP Quantification (Luminescent Assays): Adenosine triphosphate (ATP) is the principal energy currency of the cell and a hallmark of metabolic activity. As only viable cells can synthesize ATP, its quantification provides a highly sensitive measure of cell viability.[6][7]

  • Cell Membrane Integrity Assessment (LDH Release Assays): These assays measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon membrane damage.[8] This is a direct marker of cytotoxicity and cell death.

By employing this tripartite strategy, researchers can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing).

II. Experimental Workflow Overview

A generalized workflow for assessing the in vitro cytotoxicity of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is depicted below. This workflow emphasizes the importance of proper cell culture techniques, appropriate controls, and sequential assay execution for robust data generation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Data Analysis A Cell Line Selection & Culture (e.g., Cancer Cell Lines) B Cell Seeding in Multi-well Plates (e.g., 96-well) A->B D Treatment of Cells with (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine B->D C Compound Preparation (Stock Solution & Serial Dilutions) C->D E Incubation (e.g., 24, 48, 72 hours) D->E F Metabolic Assays (MTT or alamarBlue) E->F G ATP Assay (CellTiter-Glo) E->G H Cytotoxicity Assay (LDH Release) E->H I Data Acquisition (Spectrophotometer/Luminometer) F->I G->I H->I J Calculation of % Viability & IC50 Determination I->J

Caption: General Experimental Workflow for Cytotoxicity Profiling.

III. Detailed Protocols and Methodologies

A. Cell Culture and Compound Preparation

1. Cell Line Selection and Maintenance: The choice of cell line is critical and should be relevant to the intended therapeutic application of the pyrimidine compound. For anticancer screening, common choices include cell lines from various cancer types such as breast (MCF-7), lung (A549), and colon (HCT116).[1][9]

  • Standard Cell Culture Practice: Adhere to best practices for cell culture as outlined by resources such as the ATCC Animal Cell Culture Guide.[10][11] This includes maintaining cells in a humidified incubator at 37°C with 5% CO2, using the recommended growth medium, and regularly monitoring for contamination.[11]

  • Subculturing: Passage cells before they reach confluency to maintain them in the logarithmic growth phase.[12]

2. Preparation of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Stock and Working Solutions:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store the stock solution at -20°C or as recommended.

  • Serial Dilutions: On the day of the experiment, prepare a series of working concentrations by serially diluting the stock solution in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

B. Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][13] The amount of formazan produced is proportional to the number of viable cells.[14]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Formazan solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[4]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines) in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the pyrimidine compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[3]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the formazan solubilization solution to each well to dissolve the purple crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]

C. Protocol 2: alamarBlue™ (Resazurin) Assay for Metabolic Activity

The alamarBlue™ assay utilizes the redox indicator resazurin, a blue and non-fluorescent compound, which is reduced to the pink and highly fluorescent resorufin by metabolically active cells.[16] This assay is less toxic to cells than MTT, allowing for kinetic monitoring.[17]

Materials:

  • alamarBlue™ HS or alamarBlue™ reagent

  • 96-well plates (black plates for fluorescence measurement are recommended)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol.

  • Reagent Addition: Add alamarBlue™ reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[12][18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[16][19] Incubation time may need to be optimized for different cell types.

  • Measurement: Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm).[12][19] Fluorescence is generally more sensitive.[16]

Data Analysis:

  • Correct for background by subtracting the average reading from cell-free control wells.

  • Calculate and plot the percent viability as described for the MTT assay.

D. Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay quantifies ATP, indicating the presence of metabolically active cells.[20] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[20][21]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates (white plates are optimal for luminescence)[6]

  • Luminometer

Procedure:

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[22][23]

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol, using opaque-walled plates.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[21][22]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21][22]

  • Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][22]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Analysis:

  • Calculate and plot the percent viability as described for the MTT assay.

E. Protocol 4: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8] An increase in LDH activity in the culture supernatant is indicative of cytotoxicity.

Materials:

  • LDH Cytotoxicity Assay Kit (various suppliers)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at the specified wavelength (often ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Setup: Add the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

IV. Data Presentation and Interpretation

For a comprehensive understanding, the results from the different assays should be compared. The IC50 values obtained from the metabolic and ATP assays provide a measure of the compound's potency in inhibiting cell growth or metabolic function. The LDH assay results will clarify whether this inhibition is due to a cytotoxic (cell-killing) mechanism.

Table 1: Hypothetical Comparative IC50 Values (µM) for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine after 48h Treatment

Cell LineMTT Assay IC50 (µM)CellTiter-Glo® IC50 (µM)LDH Release (% Cytotoxicity at 2x IC50)
MCF-715.212.865%
A54925.822.558%
HCT1168.97.572%
Normal Fibroblasts>100>100<10%

This comparative table allows for a quick assessment of the compound's potency and selectivity across different cell lines.

V. Causality and Self-Validation in Protocols

Causality: The choice to use multiple assays is rooted in the understanding that different compounds can affect cells in various ways. A compound might inhibit mitochondrial function (strongly detected by MTT) without immediately compromising membrane integrity (low LDH release). Conversely, a compound that rapidly induces necrosis will cause a strong LDH release signal. The ATP assay is often the most sensitive, as ATP levels can drop quickly upon cellular stress.[7]

Self-Validation:

  • Controls are paramount: Each plate must contain untreated controls (representing 100% viability), vehicle controls (to account for solvent effects), and background controls (medium only). For the LDH assay, a maximum release control is essential for accurate cytotoxicity calculation.

  • Dose-Response: A full dose-response curve, rather than a single concentration point, is necessary to determine the potency (IC50) and observe the full dynamic range of the compound's effect.[24]

  • Time-Course: Performing the assays at multiple time points (e.g., 24, 48, 72 hours) provides insight into the kinetics of the cytotoxic or cytostatic response.

VI. Visualizing Assay Principles

The following diagrams illustrate the core principles of the described assays.

G cluster_MTT MTT Assay Principle cluster_ATP CellTiter-Glo® Assay Principle cluster_LDH LDH Assay Principle A Viable Cell B Mitochondrial Dehydrogenases A->B contains D Formazan (Purple, Insoluble) B->D catalyzes reduction C MTT (Yellow, Soluble) C->D reduced by E Viable Cell F ATP E->F produces H Light (Luminescence) F->H reacts with G Luciferase/Luciferin G->H catalyzes reaction I Damaged/Dead Cell J LDH (released) I->J releases L Colored Product J->L catalyzes conversion K Substrate (Lactate) K->L

Caption: Principles of Key Cell Viability and Cytotoxicity Assays.

Conclusion

The successful in vitro evaluation of novel compounds like (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine hinges on the application of robust, well-validated, and mechanistically diverse cell viability assays. The protocols detailed in this guide for MTT, alamarBlue™, CellTiter-Glo®, and LDH assays provide a comprehensive framework for generating reliable data on a compound's potency and cytotoxic profile. By understanding the principles behind each assay and adhering to rigorous experimental design, researchers can confidently advance promising compounds through the drug discovery pipeline.

References

  • AlamarBlue Cell Viability Assay Reagent. Bio-Rad. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. [Link]

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. Byonoy. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Isogen Life Science. [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. [Link]

  • Cell viability assays – Measure how happy your cells are. BMG Labtech. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Frontiers in Pharmacology. [Link]

  • PRINCIPLES AND APPLICATIONS OF SPECTROPHOTOMETRY. ResearchGate. [Link]

  • Evaluation of the cytotoxic effects of 4-bromo pyrimidine, on the K562 human tumor cell line. Research Square. [Link]

  • 4-bromo-6-(pyrimidin-2-yl)pyrimidine — Chemical Substance Information. NextSDS. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Bioorganic Chemistry. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Molecular Therapy. [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve your reaction yields. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs, and its efficient synthesis is crucial for the discovery of new therapeutic agents.[1][2]

Troubleshooting Guide: Enhancing Reaction Yield

Low yields in the synthesis of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, which is typically achieved through a Suzuki-Miyaura cross-coupling reaction, can often be traced back to a few critical areas. This section provides a systematic approach to identifying and resolving these issues.

Problem: Low or No Product Formation

Q1: My Suzuki-Miyaura coupling reaction is sluggish or has failed completely. Where should I start troubleshooting?

A: A stalled Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the core components of the reaction: the palladium catalyst, the base, the solvent system, and the integrity of your starting materials.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a common and often effective catalyst, some substrates, particularly those involving less reactive halides, may benefit from more specialized catalyst systems.[3] For instance, catalyst systems employing bulky, electron-rich phosphine ligands can significantly enhance the rate of oxidative addition, a crucial step in the catalytic cycle.[4][5] Consider screening a small panel of catalysts and ligands to identify the optimal combination for your specific substrates.

  • Inert Atmosphere is Critical: Suzuki couplings are highly sensitive to oxygen, which can lead to the decomposition of the palladium catalyst and the formation of unwanted side products.[3] Ensure that your solvent is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and that the reaction is conducted under a consistently inert atmosphere.

  • Reagent Quality: The purity of your starting materials, particularly the boronic acid, is crucial. Protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom, can be exacerbated by impurities and is often promoted by high temperatures and certain bases.[3] Always use fresh, high-purity boronic acid.

Problem: Significant Formation of Side Products

Q2: I'm observing significant side products in my reaction mixture, which is complicating purification and lowering my yield. What are the likely culprits and how can I minimize them?

A: The formation of side products in Suzuki-Miyaura couplings is a frequent challenge. The two most common side reactions to be aware of are protodeboronation and homo-coupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, leading to the formation of an arene byproduct. This side reaction is often promoted by elevated temperatures and the presence of water and certain bases.[3][6] To mitigate this, consider using a less aqueous solvent system or a base that is less prone to promoting this side reaction. Carefully controlling the reaction temperature is also critical.

  • Homo-coupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It can be minimized by ensuring an efficient transmetalation step. This can often be achieved by using a slight excess of the aryl halide.[3]

  • Dehalogenation: Another potential side reaction is the dehalogenation of your starting aryl halide. This occurs when the palladium complex, after oxidative addition, abstracts a hydride from the solvent or base, leading to the formation of a dehalogenated byproduct.[7]

Frequently Asked Questions (FAQs)

Q3: How does the choice of base impact the reaction yield?

A: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[8] The choice of base can significantly influence the reaction rate and overall yield. Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally very effective.[8] The strength and solubility of the base are key factors. For challenging couplings, a stronger base or one with better solubility in the organic solvent may be required to accelerate the reaction.[9] A screening of different bases is often a worthwhile optimization step.

Q4: What is the optimal solvent system for this synthesis?

A: The solvent system is crucial for solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.[10][11] A mixture of an organic solvent and water is commonly used in Suzuki couplings. Popular choices include 1,4-dioxane/water, THF/water, and toluene/water.[3][12] The ratio of the organic solvent to water can also impact the reaction's performance. In some cases, alcoholic solvent mixtures have been shown to afford greater reactivity at lower temperatures compared to polar aprotic solvents.[13]

Q5: Can microwave irradiation improve my reaction yield and reduce reaction time?

A: Yes, microwave-assisted synthesis can be a very effective technique for optimizing Suzuki-Miyaura couplings. Microwave irradiation often leads to significantly shorter reaction times (minutes instead of hours) and can improve yields, sometimes even with lower catalyst loading.[3][12] The rapid and uniform heating provided by microwaves can help to overcome activation energy barriers and minimize the formation of side products.

Data Presentation: Optimizing Reaction Components

The following table summarizes the impact of different catalysts and bases on the yield of a model Suzuki-Miyaura coupling reaction, providing a starting point for your optimization experiments.

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001271[3]
Pd₂(dba)₃ (2.5)K₃PO₄Toluene/H₂O808<5 (without ligand)[3]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O806>95[4]
Pd(dppf)Cl₂ (3)Na₂CO₃DMF/H₂O901085[8]

Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a guide for optimization.

Experimental Protocols

Optimized Protocol for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Synthesis

This protocol is a generalized starting point and may require optimization for your specific setup.

1. Reaction Setup:

  • To a flame-dried Schlenk flask, add 4,6-dibromopyrimidine (1.0 equiv.), (E)-but-2-en-2-ylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

2. Catalyst and Solvent Addition:

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in degassed 1,4-dioxane.

  • Using a syringe, add the catalyst solution to the Schlenk flask, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

3. Reaction Execution:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.[3]

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Intermediate R¹-Pd(II)L_n-R² Transmetal->Intermediate Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield CheckCatalyst Evaluate Catalyst System (Pd source, ligand) Start->CheckCatalyst CheckInert Verify Inert Atmosphere (Degas solvent, purge flask) Start->CheckInert CheckReagents Assess Reagent Quality (Boronic acid purity) Start->CheckReagents OptimizeBase Screen Different Bases (Carbonates, Phosphates) CheckCatalyst->OptimizeBase CheckInert->OptimizeBase CheckReagents->OptimizeBase OptimizeSolvent Optimize Solvent System (Ratio, type) OptimizeBase->OptimizeSolvent ConsiderMicrowave Consider Microwave Irradiation OptimizeSolvent->ConsiderMicrowave ImprovedYield Improved Yield ConsiderMicrowave->ImprovedYield

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synfacts. Available at: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. Organic Letters (ACS Publications). Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available at: [Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC. Available at: [Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Advanced Scientific Research. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at: [Link]

  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. Available at: [Link]

  • Synthetic process of 4,6-dichloropyrimidine. WIPO Patentscope. Available at: [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC. Available at: [Link]

  • Process for bromination of pyrimidine. Google Patents.
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI. Available at: [Link]

  • Synthetic method of 4,6-dichloropyrimidine. Google Patents.
  • Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry (ConnectSci). Available at: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. Available at: [Link]

  • Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Preventing E/Z isomerization of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine during cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing E/Z Isomerization of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine During Cross-Coupling

Overview The cross-coupling of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (a common structural motif in KRAS G12C inhibitor intermediates) presents a unique stereochemical challenge. The proximity of the pyrimidine ring to the alkene creates an electron-deficient conjugated system. During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers frequently observe undesired isomerization from the (E)-alkene to the (Z)-alkene. This guide provides mechanistic insights and actionable protocols to suppress this off-cycle degradation pathway.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the (E)-but-2-en-2-yl group isomerize during Suzuki-Miyaura cross-coupling? A: The pyrimidine ring is highly electron-withdrawing, which polarizes the conjugated (but-2-en-2-yl) alkene, making it electronically similar to a chalcone or an electron-withdrawing olefin (EWO). During the catalytic cycle, the Pd(II) intermediate (or even the Pd(0) species) can coordinate to this electron-deficient π -system. This coordination populates the π∗ orbital of the alkene via metal-to-ligand backbonding, significantly1[1]. Once rotation occurs, the complex can de-coordinate, releasing the thermodynamically stable or kinetically trapped (Z)-isomer.

Q2: How does the choice of ligand influence this off-cycle isomerization? A: Isomerization is an off-cycle pathway that directly competes with the productive cross-coupling cycle. Using monodentate, sterically demanding, and electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos) serves two purposes. First, the steric bulk physically blocks the alkene from coordinating to the palladium center. Second, these ligands drastically accelerate the transmetalation and reductive elimination steps. By increasing the rate of the productive cycle, the lifetime of the Pd(II) species is minimized, 2[2].

Q3: Why did changing the base from KOAc to K 2​ CO 3​ improve the E/Z ratio in my scale-up? A: The choice of base dictates the transmetalation pathway and the rate-determining step (RDS). In systems using weaker bases like KOAc, the catalyst resting state often becomes the pre-transmetalation complex, leaving the Pd(II) center exposed for longer durations. Switching to a stronger, more soluble base like K 2​ CO 3​ in a biphasic system 3[3]. This rapid turnover prevents prolonged exposure of the substrate to Pd(II), thereby suppressing the off-cycle alkene coordination.

Part 2: Mechanistic Pathway Visualization

G Pd0 Pd(0) Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA Oxidative Addition SM (E)-Pyrimidine Bromide + Boronic Acid SM->OA TM Transmetalation Complex OA->TM Base, R-B(OH)2 Coord Alkene Coordination (Off-Cycle) OA->Coord Slow TM / High Temp RE Reductive Elimination TM->RE RE->Pd0 Prod (E)-Cross-Coupled Product RE->Prod Fast (Bulky Ligand) Isom C-C Bond Rotation via Pd-π Complex Coord->Isom Reversible ZProd (Z)-Isomer Degradant Isom->ZProd De-coordination

Catalytic cycle vs. off-cycle E/Z isomerization pathway via Pd-π coordination.

Part 3: Troubleshooting Guide (Parameter Optimization)
  • Symptom: High levels of (Z)-isomer detected in HPLC (>5%).

  • Root Cause Analysis & Solutions:

    • Ligand Selection: Switch from standard bidentate (e.g., dppf) or unhindered ligands (e.g., PPh 3​ ) to bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos).

    • Temperature Control: Lower the reaction temperature from 90°C to 50–65°C. The C-C bond rotation within the Pd- π complex is highly temperature-dependent.

    • Catalyst Loading: Optimize Pd loading (typically 0.5 - 1.0 mol%). Excessive catalyst can cause post-reaction isomerization of the product, while too little extends reaction time, exposing the substrate to thermal isomerization.

    • Solvent/Base System: Implement a biphasic system (e.g., 2-MeTHF/H 2​ O or Toluene/H 2​ O) with K 2​ CO 3​ or K 3​ PO 4​ . This ensures a high local concentration of the active boronate "ate" complex, accelerating transmetalation.

Part 4: Quantitative Data Summary
LigandBaseSolvent SystemTemp (°C)Conversion (%)E:Z RatioConclusion
PPh 3​ KOAc1,4-Dioxane90>9560:40High isomerization due to slow RE and high temp.
dppfNa 2​ CO 3​ Toluene/H 2​ O80>9585:15Bidentate ligand leaves open coordination sites.
XPhosK 2​ CO 3​ 2-MeTHF/H 2​ O60>99>98:2Optimized: Fast TM/RE, steric shielding prevents coordination.
SPhosK 3​ PO 4​ Toluene/H 2​ O55>99>99:1Optimized: Excellent kinetic trapping of (E)-isomer.
Part 5: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Objective: Achieve >95% cross-coupling yield while maintaining an E:Z ratio of >98:2.

Materials:

  • (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd 2​ (dba) 3​ (0.5 mol% Pd)

  • XPhos or SPhos (1.2 mol%)

  • K 2​ CO 3​ (2.0 equiv, 2M aqueous solution)

  • 2-MeTHF (10 volumes)

Step-by-Step Methodology:

  • System Degassing (Critical): Charge the reactor with 2-MeTHF and the 2M aqueous K 2​ CO 3​ solution. Sparge the biphasic mixture with subsurface Nitrogen or Argon for at least 30 minutes. Causality: Oxygen degrades electron-rich phosphines to phosphine oxides, which slows the catalytic cycle and increases the residence time of Pd(II), leading to isomerization.

  • Substrate & Ligand Charging: Add the (E)-pyrimidine bromide, boronic acid, and the phosphine ligand (XPhos/SPhos) to the degassed solvent under a positive inert atmosphere.

  • Catalyst Activation: Add the Pd source (Pd 2​ (dba) 3​ ). Stir the mixture at room temperature for 10 minutes to allow the active Pd(0)-L complex to form.

  • Controlled Heating: Heat the reaction mixture to 55–60°C. Do not exceed 65°C. Causality: Kinetically trapping the (E)-isomer requires keeping the thermal energy below the activation barrier for the Pd-mediated C-C rotation.

  • Self-Validating In-Process Control (IPC): After 2 hours, take a 50 µL aliquot from the organic layer, dilute with 1 mL Acetonitrile, and analyze via HPLC (254 nm).

    • Validation Check: The reaction is proceeding correctly if conversion is >90% and the E:Z ratio is >98:2.

    • Troubleshooting: If the Z-isomer exceeds 2% while conversion is low, verify the inert atmosphere and check for ligand oxidation. If conversion is complete but Z-isomer is high, quench the reaction immediately to prevent post-reaction isomerization.

  • Quench and Workup: Once complete, cool the reactor to 20°C. Separate the aqueous layer. Wash the organic layer with a metal scavenger (e.g., 10% w/w aqueous N-acetylcysteine or SiliaMetS Thiol) to remove residual palladium, which can cause isomerization during concentration.

  • Isolation: Concentrate the organic layer under reduced pressure (bath temp <40°C) and crystallize the product.

Part 6: References
  • Title: E–Z Isomerization of Phosphine-Olefin (PEWO-F4) Ligands Revealed upon PdCl2 Capture: Facts and Mechanism Source: Organometallics (ACS Publications) URL: [Link]

  • Title: E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Support Center: Purification and Chromatography of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and chromatography of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The methodologies described herein are grounded in established scientific principles and field-proven experience to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, providing concise and actionable answers.

Q1: What are the primary challenges in purifying (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine?

A1: The main challenges often stem from the presence of closely related impurities. These can include starting materials, regioisomers, and by-products from the synthesis, such as debrominated or isomeric pyrimidine derivatives. The moderate polarity of the target compound also requires careful selection of chromatographic conditions to achieve optimal separation.

Q2: Which chromatographic technique is most suitable for the initial purification of this compound?

A2: For initial, preparative-scale purification, normal-phase flash column chromatography is a widely used and effective technique.[1] It allows for the rapid separation of the target compound from less polar and more polar impurities using a silica gel stationary phase and a non-polar mobile phase.

Q3: When is High-Performance Liquid Chromatography (HPLC) recommended?

A3: Preparative HPLC is recommended for final purification steps, especially when high purity (>98%) is required for applications such as drug development.[1] It offers higher resolution than flash chromatography and is particularly useful for separating challenging, closely eluting impurities.[1]

Q4: Can recrystallization be used to purify (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine?

A4: Recrystallization can be a cost-effective method for purifying solid compounds, provided a suitable solvent system can be identified.[1] The success of this technique depends on the differential solubility of the target compound and its impurities at varying temperatures. It is often most effective for compounds that are already reasonably pure (e.g., >80%).[2]

Q5: What are common impurities I should expect?

A5: Common impurities can include unreacted starting materials, debrominated pyrimidine species, and isomers formed during the synthesis. Depending on the synthetic route, by-products from side reactions, such as the formation of dimers or products of over-bromination, may also be present.[3][4][5]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Issue 1: Poor Separation in Flash Column Chromatography

Symptoms:

  • Broad peaks for the target compound.

  • Co-elution of the target compound with impurities.

  • Low recovery of the pure product.

Root Causes and Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[1]An optimal Rf value in this range on TLC typically translates to good separation on a flash column, allowing for sufficient resolution between the compound of interest and impurities.
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude sample weight ratio of 30:1 to 50:1.[6]Overloading the column saturates the stationary phase, leading to band broadening and decreased resolution, which compromises the separation efficiency.
Improper Column Packing Ensure the silica gel bed is packed uniformly without any cracks or channels. A slurry packing method is generally recommended.[6]A well-packed column provides a consistent path for the mobile phase, preventing channeling and ensuring sharp, symmetrical peaks.
Sample Dissolution Issues Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble and that is weaker than the mobile phase (e.g., dichloromethane for a hexane/ethyl acetate system).[6]Using a strong solvent to dissolve the sample can cause it to spread as a wide band at the top of the column, leading to poor separation from the outset.
Issue 2: Low Yield After Purification

Symptoms:

  • The amount of purified product is significantly lower than expected based on the crude weight and estimated purity.

Root Causes and Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Product Instability Monitor the stability of the compound under the purification conditions. This can be done by analyzing a small aliquot of the crude material by LC-MS before and after exposure to the purification solvent system.[7]Some heterocyclic compounds can be sensitive to acidic or basic conditions, or prolonged exposure to certain solvents, leading to degradation.
Irreversible Adsorption on Silica Gel If using normal-phase chromatography, consider switching to a reverse-phase C18 column.The lone pairs on the nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible binding and loss of product.
Losses During Workup Optimize the extraction and solvent removal steps. Ensure complete extraction from aqueous layers and minimize losses during rotary evaporation or lyophilization.Inefficient extraction or volatile product loss during solvent removal can significantly impact the final yield.
Inaccurate Fraction Collection Use a fraction collector triggered by a UV detector signal to ensure precise collection of the peak corresponding to the target compound.[1]Manual fraction collection can be subjective and may lead to the inclusion of impure fractions or the loss of pure product.
Issue 3: Persistent Impurities in the Final Product

Symptoms:

  • Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of one or more impurities.

Root Causes and Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Closely Eluting Impurities Employ a higher resolution technique such as preparative HPLC.[1]HPLC columns have smaller particle sizes and provide a much higher number of theoretical plates compared to flash columns, enabling the separation of compounds with very similar polarities.
Formation of Degradation Products Re-evaluate the stability of the compound during the purification and workup process. The impurity may be forming during these steps.[8]As mentioned previously, product degradation can be a source of new impurities.
Isomeric Impurities Consider alternative chromatographic methods that exploit different separation mechanisms, such as Hydrophilic Interaction Liquid Chromatography (HILIC) if the isomers have different polarities.[6]Isomers often have very similar properties, making them difficult to separate. A different chromatographic mode may provide the necessary selectivity.
Incomplete Reaction If the impurity is a starting material, revisit the reaction conditions to drive the reaction to completion.[7]An incomplete reaction is a common source of impurities that can be challenging to remove from the desired product.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for the initial purification of moderately polar pyrimidine derivatives from a crude reaction mixture.

1. Solvent System Selection:

  • Using TLC, develop a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from major impurities.
  • Commonly used solvent systems for substituted pyrimidines include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

2. Column Packing:

  • Select a column of appropriate size. A silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended.[6]
  • Prepare a slurry of silica gel in the initial, low-polarity eluent.
  • Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Gently tap the column to aid in packing. Do not let the column run dry.[6]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the solution to the top of the silica bed.[6]
  • Dry Loading: If the sample is not very soluble in the initial eluent, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

4. Elution:

  • Begin elution with the low-polarity solvent system determined by TLC.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A step gradient is often sufficient for flash chromatography.
  • Collect fractions and monitor their composition by TLC or LC-MS.

5. Product Isolation:

  • Combine the pure fractions containing the target compound.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the final purification of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine to achieve high purity.

1. Method Development:

  • On an analytical HPLC system, develop a separation method using a C18 stationary phase.
  • A common mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B).[6] Additives such as 0.1% formic acid or trifluoroacetic acid are often used to improve peak shape.[6][9]
  • Develop a gradient by decreasing the percentage of B over time to elute compounds of increasing polarity. A typical gradient might run from 95% B to 5% B over 20-30 minutes.[6]

2. Sample Preparation:

  • Dissolve the partially purified compound in the initial mobile phase or a compatible solvent. Ensure the solution is filtered to remove any particulate matter.

3. Purification Run:

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions.
  • Inject the sample and run the optimized gradient method.
  • Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector signal.[1]

4. Purity Analysis and Product Isolation:

  • Analyze the purity of the collected fractions using analytical HPLC.
  • Combine the pure fractions and remove the mobile phase. For aqueous mobile phases, lyophilization (freeze-drying) is often the preferred method to remove the solvent. Rotary evaporation can also be used, but care must be taken to avoid bumping.

Section 4: Visualizations

Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude Product tlc Analyze by TLC/LC-MS start->tlc is_solid Is the compound solid and >80% pure? tlc->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes flash_chrom Perform Flash Column Chromatography is_solid->flash_chrom No purity_check1 Check Purity recrystallization->purity_check1 purity_check2 Check Purity flash_chrom->purity_check2 purity_check1->flash_chrom Purity <98% final_product Final Pure Product purity_check1->final_product Purity >98% prep_hplc Perform Preparative HPLC purity_check2->prep_hplc Purity <98% purity_check2->final_product Purity >98% prep_hplc->final_product

Caption: Decision tree for purification method selection.

Troubleshooting Logic for Poor Separation

This diagram outlines a logical approach to troubleshooting poor separation in column chromatography.

Troubleshooting_Separation start Poor Separation Observed check_tlc Review TLC Data (Rf of target?) start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Rf not optimal check_loading Check Column Loading (Sample size vs. silica amount) check_tlc->check_loading Rf is optimal resolved Separation Improved optimize_solvent->resolved reduce_loading Reduce Sample Load check_loading->reduce_loading Overloaded check_packing Inspect Column Packing (Cracks or channels?) check_loading->check_packing Loading is appropriate reduce_loading->resolved repack_column Repack Column check_packing->repack_column Packing is poor check_packing->resolved Packing is good repack_column->resolved

Caption: Troubleshooting workflow for poor chromatographic separation.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction - ACS Public
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed.
  • Synthesis, characterization and pharmacological studies of some novel pyrimidine deriv
  • Troubleshooting the synthesis of BINOL deriv
  • Separation and purification applic
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • recrystallization & purific
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity.
  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation
  • Bromal - Organic Syntheses Procedure.
  • On the formation of bromhexine impurity E and its chrom

Sources

Optimizing catalyst loading for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is dedicated to resolving complex organometallic challenges, specifically focusing on the functionalization of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine .

Driving palladium catalyst loading down from the standard 1–5 mol% to the sub-0.1 mol% regime requires a precise understanding of substrate-catalyst interactions. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you achieve high Turnover Numbers (TON) without sacrificing yield.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my palladium catalyst deactivate so rapidly with this specific substrate?

A: The rapid deactivation (often observed as the reaction stalling at 30-40% conversion and the precipitation of black particles) is driven by two structural features unique to (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine:

  • Pyrimidine N-Coordination: The sp²-hybridized nitrogen atoms in the pyrimidine ring are strong σ-donors. They competitively bind to the electrophilic Pd(II) intermediates, forming stable, off-cycle oligomeric complexes that drain the active catalyst pool.

  • Alkene π-Coordination: The (but-2-en-2-yl) moiety presents an electron-rich, albeit sterically hindered, trisubstituted alkene. This alkene can undergo competitive π-coordination to the Pd(0) center, retarding the critical oxidative addition step into the C-Br bond.

Q2: How do I select the right ligand to push catalyst loading below 0.1 mol%?

A: To achieve ultra-low catalyst loading, you must utilize a ligand that physically blocks pyrimidine coordination while accelerating the catalytic cycle. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are optimal for this purpose[1]. Their extreme steric bulk enforces a highly reactive monoligated Pd(0)L₁ active species. Furthermore, the spatial "umbrella" created by the dialkylbiaryl framework physically prevents the pyrimidine nitrogens from bridging multiple palladium centers, thereby preventing the irreversible aggregation of inactive Pd black.

Q3: What is the optimal base and solvent system to maximize Turnover Frequency (TOF)?

A: For bromopyrimidines, a biphasic system (e.g., Toluene/H₂O) or a neat water system paired with a moderately strong, soluble base like K₃PO₄ is highly recommended to achieve low loadings[2]. Water is critical; it accelerates transmetalation by forming a reactive boronate complex and dissolves inorganic byproducts that would otherwise passivate the catalyst surface. Avoid overly harsh bases (like KOtBu), as they can induce unwanted nucleophilic aromatic substitution (S_NAr) at the highly activated pyrimidine core[3].

Q4: I am seeing significant protodehalogenation (reduction of the C-Br bond). How do I fix this?

A: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of competitive reduction by the solvent or base. To troubleshoot this, increase the concentration of the boronic acid, ensure the biphasic mixing is extremely vigorous (to eliminate mass transfer limitations), and verify that your system is rigorously degassed.

Part 2: Mechanistic Pathways & Workflow Visualization

Understanding the exact points of failure in your catalytic cycle is the first step to optimizing it. The diagram below illustrates the productive cross-coupling cycle alongside the specific deactivation pathways triggered by your substrate.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Bromopyrimidine Alkene Competitive Inhibition (Alkene π-Coordination) Pd0->Alkene But-2-en-2-yl Interference TransMet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->TransMet + Boronic Acid / Base NCoord Off-Cycle Dead End (Pyrimidine N-Coordination) OxAdd->NCoord Substrate Inhibition Product Product Release (Reductive Elimination) TransMet->Product Product->Pd0 Regenerates Pd(0) PdBlack Catalyst Degradation (Pd Black Aggregation) NCoord->PdBlack Irreversible

Fig 1. Pd-catalyzed cross-coupling cycle highlighting pyrimidine and alkene deactivation pathways.

Workflow Step1 1. Substrate Profiling Identify N-coordination risks Step2 2. Ligand Selection Screen bulky dialkylbiaryl phosphines Step1->Step2 Step3 3. Base/Solvent Tuning Optimize biphasic H2O systems Step2->Step3 Step4 4. Loading Titration Reduce Pd mol% until TOF drops Step3->Step4 Step5 5. Scale-Up & Validation Verify TON at gram-scale Step4->Step5

Fig 2. Systematic workflow for optimizing palladium catalyst loading in pyrimidine functionalization.

Part 3: Quantitative Optimization Data

Standard industrial Suzuki couplings often default to 0.5–2 mol% Pd[4]. However, by systematically eliminating the off-cycle pathways described above, the loading for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine can be reduced by orders of magnitude.

Table 1: Catalyst Loading Optimization Matrix for Bromopyrimidine Cross-Coupling

Catalyst SystemLigandSolvent / BasePd Loading (mol%)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄PPh₃Toluene / K₂CO₃5.0459
Pd(dppf)Cl₂dppf1,4-Dioxane / K₃PO₄1.07272
Pd₂(dba)₃XPhosToluene:H₂O (5:1) / K₃PO₄0.194940
Pd(OAc)₂SPhosToluene:H₂O (5:1) / K₃PO₄0.05911,820
Pd(OAc)₂SPhosH₂O / K₃PO₄0.0058817,600

Part 4: Self-Validating Experimental Protocol

To achieve the 0.05 mol% loading shown in Table 1, precision is paramount. Weighing sub-milligram quantities of palladium introduces massive error. This protocol utilizes a stock solution method and includes built-in validation checks to ensure scientific integrity.

Protocol: Ultra-Low Loading Suzuki-Miyaura Coupling (0.05 mol% Pd)

Step 1: Pre-Catalyst Stock Solution Preparation

  • Action: In a nitrogen-filled glovebox, dissolve 11.2 mg of Pd(OAc)₂ (0.05 mmol) and 41.0 mg of SPhos (0.10 mmol) in 10.0 mL of rigorously degassed THF. Stir for 15 minutes.

  • Causality: A 1:2 Pd:Ligand ratio ensures complete formation of the active catalyst complex. The stock solution allows you to dose exactly 0.05 mol% Pd via volumetric addition.

  • Validation Check: The solution must remain a clear, pale yellow/orange. If the solution turns dark brown or black, the Pd(II) has prematurely reduced and aggregated due to oxygen ingress. Discard and restart.

Step 2: Substrate and Reagent Loading

  • Action: To a Schlenk flask, add (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (10.0 mmol), the corresponding arylboronic acid (11.0 mmol, 1.1 equiv), and anhydrous K₃PO₄ (20.0 mmol, 2.0 equiv).

  • Causality: K₃PO₄ provides sufficient basicity to form the reactive boronate complex without triggering S_NAr degradation of the pyrimidine core.

Step 3: Solvent Addition and Degassing

  • Action: Add 20 mL of Toluene and 4 mL of deionized H₂O. Subject the biphasic mixture to three freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to phosphine oxides, stripping the Pd of its protective ligand and causing immediate catalyst death.

Step 4: Catalyst Injection and Execution

  • Action: Backfill the Schlenk flask with Nitrogen. Using a gastight syringe, inject 1.0 mL of the pre-catalyst stock solution (delivering exactly 0.005 mmol Pd, or 0.05 mol%). Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 4 hours.

  • Validation Check: Monitor the reaction color at the 30-minute mark. A stable yellow hue indicates an active monoligated Pd(0) cycle. Immediate black precipitate indicates a failure in degassing.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (NIH) URL:[Link]

  • Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Heteroaryl Ethers by Oxidative Palladium Catalysis of Pyridotriazol-1-yloxy Pyrimidines with Arylboronic Acids Source: Organic Letters (ACS Publications) URL:[Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL:[Link]

Sources

Technical Support Center: HPLC Method Development for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine .

This molecule presents a trifecta of chromatographic challenges:

  • Geometric Isomerism : The but-2-en-2-yl moiety exists in (E) and (Z) configurations, requiring high shape-selectivity for resolution.

  • Pyrimidine Basicity : The weakly basic nitrogen atoms in the pyrimidine core are prone to secondary ion-exchange interactions with column silanols.

  • Halogen Lipophilicity : The bromo-substituent significantly alters the molecule's hydrophobicity and dipole moment.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and optimized parameter matrices to ensure scientific integrity in your method development.

Part 1: Troubleshooting Guide & FAQs

Q1: I am using a standard C18 column, but the (E) and (Z) isomers of 4-bromo-6-(but-2-en-2-yl)pyrimidine co-elute. How can I achieve baseline resolution?

Root Cause: Standard monomeric C18 columns rely primarily on hydrophobic partitioning and often lack the spatial recognition required to resolve rigid geometric isomers. The structural difference between the (E) and (Z) isomers of the but-2-en-2-yl group is purely spatial, meaning their hydrophobicities are nearly identical.

Solution: Shift your separation mechanism from pure hydrophobicity to shape-selectivity or π−π interactions.

  • Polymeric C30 Columns: C30 phases possess long, highly ordered alkyl chains that create rigid "slots." This shape-based selectivity is highly effective for separating geometric isomers, as the linear (E)-isomer and bent (Z)-isomer partition differently into these slots.

  • Phenyl-Hexyl Columns: The phenyl ring in the stationary phase provides strong π−π interactions with both the pyrimidine moiety and the alkene double bond. This alternative selectivity often doubles sensitivity and drastically sharpens peaks compared to standard C18 columns.

Q2: I am observing severe peak tailing (Tailing Factor > 2.0) for the main (E)-isomer peak. What is causing this, and how do I fix it?

Root Cause: Peak tailing in pyrimidine derivatives is almost exclusively caused by secondary interactions. While the primary retention mechanism is reversed-phase, the weakly basic nitrogen atoms of the pyrimidine ring undergo ion-exchange interactions with acidic, unreacted silanol groups on the silica support.

Solution:

  • Column Chemistry: Ensure you are using a fully end-capped column to minimize exposed silanols.

  • Mobile Phase pH: The stability of E/Z isomers and their peak separation are highly dependent on their protonation state and the mobile phase pH. Adjust the aqueous buffer to pH 6.5. At this pH, the pyrimidine core is fully deprotonated (neutral), effectively neutralizing the electrostatic attraction to the negatively charged silanols.

Q3: The E/Z ratio in my sample fluctuates between injections, and I am seeing "ghost peaks" or a raised baseline between the isomers. Is this an analytical artifact?

Root Cause: You are observing on-column thermal isomerization. The activation energy required for the but-2-en-2-yl group to flip between (E) and (Z) configurations can be inadvertently provided by high column compartment temperatures or aggressive sample diluents.

Solution: Lower the column temperature to strictly controlled ambient or sub-ambient conditions (20°C – 25°C). Lower temperatures not only suppress thermal degradation but also increase the rigidity of the stationary phase, thereby enhancing the shape selectivity required to resolve the isomers.

Part 2: Visual Workflows & Logic

HPLC_Method_Dev Start Target: (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Col Select Shape-Selective Phase (C30 or Phenyl-Hexyl) Start->Col pH Optimize Buffer pH (Target pH 6.5 to neutralize pyrimidine) Col->pH Eval Is E/Z Resolution > 1.5? pH->Eval Temp Lower Temp to 20-25°C (Enhances rigidity & selectivity) Eval->Temp No Valid Method Validated (SST Passed) Eval->Valid Yes Temp->Eval

Logical workflow for developing a shape-selective HPLC method for E/Z pyrimidine isomers.

Troubleshooting_Tree Issue Chromatographic Failure Detected Tailing Severe Peak Tailing (Tf > 2.0) Issue->Tailing Isom Variable E/Z Ratio / Ghost Peaks Issue->Isom Cause1 Silanol Interactions with Basic Pyrimidine Nitrogen Tailing->Cause1 Cause2 Thermal On-Column Isomerization Isom->Cause2 Fix1 Switch to Fully End-Capped Column & Adjust pH to 6.5 Cause1->Fix1 Fix2 Reduce Column Temp (<25°C) & Neutralize Sample Matrix Cause2->Fix2

Root-cause analysis and corrective actions for peak tailing and on-column isomerization.

Part 3: Quantitative Data & Method Optimization

The following tables summarize the causality of column chemistry and thermodynamic parameters on the resolution of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine.

Table 1: Stationary Phase Selectivity Comparison
Stationary PhasePrimary Retention MechanismE/Z Resolution (Rs)Peak Tailing (Tf)Suitability for Pyrimidine Isomers
Monomeric C18 Hydrophobic partitioning< 0.8 (Co-elution)1.8 - 2.5Poor. Lacks spatial recognition.
Phenyl-Hexyl π−π interactions & Hydrophobic1.6 - 1.91.1 - 1.3Excellent. Strong affinity for pyrimidine ring.
Polymeric C30 Shape selectivity (Steric)> 2.5 (Baseline)1.2 - 1.4Optimal. Rigid alkyl chains resolve geometric isomers.
Table 2: Impact of Mobile Phase pH and Temperature
ParameterConditionEffect on Pyrimidine CoreEffect on (E)/(Z) IsomersSystem Outcome
pH Acidic (pH 3.0)Partially protonated (N+)StableHigh tailing due to silanol ion-exchange.
pH Neutral (pH 6.5)Fully deprotonated (Neutral)StableSharp peaks (Tf < 1.2), ideal partitioning.
Temp Elevated (45°C)Increased mass transferHigh risk of isomerizationVariable E/Z ratios, baseline disturbances.
Temp Ambient (25°C)Standard mass transferKinetically lockedConsistent quantification, high shape selectivity.

Part 4: Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for E/Z Separation

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that mathematically prevents the release of data if the physical chemistry of the column fails to resolve the geometric isomers.

Step 1: Instrumentation & Column Setup

  • Equilibrate a Polymeric C30 or Phenyl-Hexyl column (150 mm × 4.6 mm i.d., 3 µm particle size) on an HPLC system equipped with a Diode Array Detector (DAD).

  • Set the column oven temperature strictly to 25°C to prevent thermal isomerization and maximize stationary phase rigidity.

Step 2: Mobile Phase Preparation

  • **Mobile Phase A

Validation & Comparative

Comparison Guide: Analytical Strategies for Stereochemical Validation of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, the precise stereochemical assignment of functionalized intermediates is non-negotiable. For (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine , the presence of a trisubstituted alkene at the C6 position presents a unique analytical challenge. Because stereoisomers can exhibit vastly different pharmacological profiles, differentiating the target (E)-isomer from its (Z)-isomer impurity is critical.

This guide objectively compares three analytical validation strategies—1D NMR, 2D NOESY, and DFT-GIAO computational prediction—providing researchers with a self-validating framework to definitively assign stereochemistry when standard scalar coupling rules fail.

NMR_Workflow A Synthesize/Isolate (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine B 1D 1H & 13C NMR (Confirm Constitution) A->B C 2D NOESY / ROESY (Probe Spatial Proximity < 5Å) B->C Constitution Matches D DFT-GIAO Calculation (Orthogonal Shift Prediction) C->D Ambiguous Overlap E Definitive (E)-Isomer Stereochemical Assignment C->E Strong C1'-CH3 ↔ C4'-CH3 NOE D->E Δδ < 0.1 ppm (1H)

Decision matrix for NMR stereochemical validation of pyrimidine derivatives.

The Stereochemical Challenge & Structural Baseline

To validate the structure, we must first establish the Cahn-Ingold-Prelog (CIP) priority rules for the but-2-en-2-yl group attached to the pyrimidine core:

  • C2' Position: The Pyrimidine ring (Priority 1) > C1'-Methyl group (Priority 2).

  • C3' Position: The C4'-Methyl group (Priority 1) > Olefinic Proton (Priority 2).

In the (E)-isomer , the highest priority groups (Pyrimidine and C4'-Methyl) are trans to each other. Consequently, the C1'-Methyl and C4'-Methyl groups are forced into a cis spatial relationship.

Why 1D NMR Fails for Stereochemical Assignment Here

In disubstituted alkenes, 1D 1 H NMR is usually sufficient because vicinal coupling constants ( 3JHH​ ) easily differentiate cis (~10 Hz) from trans (~15 Hz) protons. However, the but-2-en-2-yl group is a trisubstituted alkene . It lacks a vicinal proton pair across the double bond. Therefore, standard 1D NMR can only confirm the 2D constitution of the molecule, requiring researchers to pivot to spatial proximity techniques or computational modeling .

Comparison of Analytical Validation Strategies

Strategy 1: 2D NOESY / ROESY (The Gold Standard)

The Nuclear Overhauser Effect Spectroscopy (NOESY) detects magnetization transfer between protons that are closer than 5 Å in space.

  • Causality in the (E)-isomer: Because the C1'-Methyl and C4'-Methyl are cis, they are spatially adjacent. A 2D NOESY will show a strong cross-peak between these two methyl groups. Furthermore, free rotation around the C6-C2' bond means the Pyrimidine H5 proton will spend significant time near the cis-oriented Olefinic H3', yielding a secondary diagnostic NOE.

  • Causality in the (Z)-isomer: The Pyrimidine ring and C4'-Methyl are cis. The diagnostic NOEs will shift entirely: the Pyrimidine H5 will correlate strongly with the C4'-Methyl, and the C1'-Methyl will correlate with the Olefinic H3'.

NOE_Logic E_iso (E)-Isomer (Target) NOE_E1 Strong NOE: C1'-CH3 ↔ C4'-CH3 E_iso->NOE_E1 NOE_E2 Strong NOE: Pyr-H5 ↔ Olefinic-H3' E_iso->NOE_E2 Z_iso (Z)-Isomer (Impurity) NOE_Z1 Strong NOE: Pyr-H5 ↔ C4'-CH3 Z_iso->NOE_Z1 NOE_Z2 Strong NOE: C1'-CH3 ↔ Olefinic-H3' Z_iso->NOE_Z2

Spatial NOE correlation logic distinguishing (E) and (Z) butenyl isomers.

Strategy 2: DFT-GIAO NMR Chemical Shift Prediction

When NOESY signals suffer from spectral overlap (e.g., the two methyl groups resonating too closely in CDCl 3​ ), Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) calculations provides an orthogonal validation method . By computationally modeling both the (E) and (Z) isomers, researchers can compare the theoretical γ -gauche shielding effects against the experimental 1D 13 C and 1 H spectra to find the lowest Mean Absolute Error (MAE) .

Quantitative Data & Method Comparison

Table 1: Comparative Analysis of Validation Methods
MethodologyPrimary MechanismStereochemical ConfidenceSample RequirementTime-to-Result
1D 1 H / 13 C NMR Scalar Coupling ( 3JHH​ )Low (Fails for trisubstituted)~2-5 mg< 10 Minutes
2D NOESY Spatial Proximity (< 5 Å)Definitive ~10-20 mg2-4 Hours
DFT-GIAO Prediction Quantum Mechanical ShieldingHigh (Orthogonal support)None (In Silico)12-24 Hours
Table 2: Diagnostic NMR Signals for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine
Nucleus / PositionExpected Shift (ppm)MultiplicityDiagnostic NOE Target (E-isomer)
Pyrimidine H5 ~7.60SingletOlefinic H3'
Olefinic H3' ~6.20Quartet ( J≈7.0 Hz)Pyrimidine H5
Allylic C1'-CH 3​ ~2.10Broad SingletTerminal C4'-CH 3​
Terminal C4'-CH 3​ ~1.90Doublet ( J≈7.0 Hz)Allylic C1'-CH 3​

Self-Validating Experimental Protocols

Protocol A: 2D NOESY Acquisition & Processing
  • Sample Preparation: Dissolve 15–20 mg of the purified pyrimidine derivative in 0.6 mL of CDCl 3​ . Filter through a glass wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could quench the NOE signal.

  • Instrument Setup: Lock, tune, and shim the sample on a 500 MHz or 600 MHz NMR spectrometer.

  • Pulse Sequence Selection: Utilize a phase-sensitive NOESY sequence with gradient coherence selection (e.g., noesygpph). Note: If the molecule's correlation time results in an NOE zero-crossing at your field strength, substitute with a ROESY sequence.

  • Mixing Time ( τm​ ) Optimization: Set τm​ to 300–500 ms . This is the critical causal parameter: too short, and the NOE won't build up; too long, and spin-diffusion will create false-positive cross-peaks.

  • Acquisition: Acquire 2048 data points in t2​ and 256 increments in t1​ .

  • Self-Validation Checkpoint: Before evaluating the E/Z diagnostic peaks, verify the presence of a strong cross-peak between the Olefinic H3' and the Terminal C4'-CH 3​ . Because these are geminal/vicinal, this peak must be present. If absent, the mixing time or relaxation delay ( d1 ) was set incorrectly.

Protocol B: DFT-GIAO Computational Validation
  • Conformational Search: Perform a molecular mechanics (OPLS4) conformational search to identify the global minima for both the (E) and (Z) isomers. Pay special attention to the rotamers around the C6-C2' single bond.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level of theory, applying a Polarizable Continuum Model (PCM) for chloroform.

  • NMR Shielding Calculation: Compute the isotropic shielding tensors utilizing the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

  • Self-Validation Checkpoint: Compare the computed 1 H shifts of the rigid pyrimidine core (H2 and H5) against your experimental 1D spectrum. They must match within ±0.1 ppm. If the core deviates, the chosen functional/basis set is inadequate, and the E/Z prediction cannot be trusted.

References

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway Journal of the American Chemical Society (ACS Publications)[Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution Molecules (MDPI)[Link]

  • NOESY and DFT-GIAO Calculations Reveal Pervasive Errors in C20 Configurations of Taraxastane-3,20-diols: Proposals to Improve NMR Structure Determinations The Journal of Organic Chemistry (ACS Publications)[Link]

Navigating Suzuki-Miyaura Coupling: A Comparative Guide to (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine and its 4-Chloro Analog

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for carbon-carbon bond formation in pharmaceutical development and materials science. When functionalizing pyrimidine scaffolds, the strategic selection of the halogen leaving group dictates the entire experimental trajectory. This guide provides an objective, data-driven comparison between (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine and its 4-chloro analog . By analyzing the interplay between carbon-halogen bond activation and the steric/electronic demands of the (E)-but-2-en-2-yl moiety, this document equips researchers with the mechanistic insights and self-validating protocols necessary to optimize yields and preserve molecular geometry.

Mechanistic Causality: C-Br vs. C-Cl Activation

The fundamental divergence in reactivity between the bromo- and chloro- analogs stems from the thermodynamics and kinetics of the initial oxidative addition step in the palladium catalytic cycle.

The carbon-chlorine (C-Cl) bond is significantly stronger than the carbon-bromine (C-Br) bond. While the electron-deficient nature of the pyrimidine ring generally activates the 4-position toward palladium insertion compared to unactivated benzenes [2], oxidative addition remains the rate-determining step for chloropyrimidines [1]. Consequently, the 4-chloro analog requires highly active, electron-rich catalytic systems (such as those employing bulky dialkylbiaryl phosphine ligands like XPhos) to sufficiently increase the electron density on the Pd(0) center [3].

Conversely, the weaker C-Br bond in (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine readily undergoes oxidative addition with standard, less expensive catalysts like Pd(PPh₃)₄ under milder conditions [4]. This becomes a critical advantage because the adjacent 6-position hosts an (E)-but-2-en-2-yl group. Forcing conditions (temperatures ≥100 °C) required for the chloro analog increase the risk of thermal or palladium-mediated alkene isomerization, potentially degrading the (E)-geometry into an inseparable (E/Z) mixture.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Rate-Determining for C-Cl Pd0->OxAdd + Ar-X TransMet Transmetalation Boronic Acid & Base OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Release TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Regeneration Product Coupled Pyrimidine Product RedElim->Product Yields Product

Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.

Comparative Performance Data

The following table synthesizes quantitative performance data, illustrating the operational differences between the two pyrimidine substrates when coupled with a standard arylboronic acid (e.g., phenylboronic acid).

Parameter(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine(E)-4-chloro-6-(but-2-en-2-yl)pyrimidine
C-X Bond Strength Weaker (~81 kcal/mol in standard arenes)Stronger (~96 kcal/mol in standard arenes)
Optimal Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%)
Base & Solvent K₂CO₃ in 1,4-Dioxane/H₂O (4:1)K₃PO₄ in Toluene/H₂O (4:1)
Temperature 70 °C (Mild)100 °C (Forcing)
Reaction Time 8 - 12 hours18 - 24 hours
Typical Yield 85% - 92%65% - 75%
Alkene Integrity (E)-geometry strictly retainedTrace (Z)-isomerization often observed

Experimental Methodologies (Self-Validating Protocols)

To ensure high E-E-A-T standards, the following protocols are designed as self-validating workflows. They incorporate specific analytical checkpoints to verify mechanistic success and troubleshoot common failure modes.

Protocol A: Mild Suzuki Coupling for the Bromo-Analog

Objective: Achieve high-yielding C-C coupling while strictly preserving the (E)-alkene geometry through mild thermal conditions.

  • Preparation: In a flame-dried Schlenk flask under argon, combine (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 ratio, 0.2 M concentration).

  • Base Introduction: Add K₂CO₃ (2.0 equiv). Causality Note: K₂CO₃ is a mild base sufficient to form the reactive boronate complex without triggering base-catalyzed side reactions at 70 °C.

  • Reaction Execution: Heat the mixture to 70 °C for 12 hours.

  • Self-Validation Checkpoint: At 8 hours, sample the reaction and analyze via GC-MS. Confirm the disappearance of the starting bromide mass. Crucially, check the chromatogram for a single product peak to validate that no (Z)-isomerization of the but-2-en-2-yl group has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Forcing Suzuki Coupling for the Chloro-Analog

Objective: Overcome the high activation energy barrier of the C-Cl bond using an electron-rich ligand system.

  • Preparation: In a flame-dried Schlenk flask under argon, combine (E)-4-chloro-6-(but-2-en-2-yl)pyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.05 equiv). Causality Note: The bulky, electron-rich dicyclohexylphosphine moiety of XPhos is mandatory to drive the oxidative addition into the stubborn C-Cl bond.

  • Solvent & Standard Addition: Add degassed Toluene/water (4:1) and 0.1 equiv of dodecane (Internal Standard).

  • Base Introduction: Add anhydrous K₃PO₄ (3.0 equiv).

  • Reaction Execution: Heat to 100 °C for 18 hours.

  • Self-Validation Checkpoint: At 12 hours, perform quantitative GC-FID analysis using the dodecane standard. Chloropyrimidines are prone to stalling; if conversion is <50%, an additional 0.01 equiv of Pd catalyst may be required. Monitor closely for a secondary product peak indicating alkene isomerization caused by the elevated temperature.

  • Workup: Filter through a Celite pad to remove palladium black, partition with water/EtOAc, dry, and purify via chromatography.

DecisionTree Start Select Substrate Bromo (E)-4-bromo analog Weaker C-Br bond Start->Bromo Chloro (E)-4-chloro analog Stronger C-Cl bond Start->Chloro Mild Mild Conditions (70°C) Standard Pd(PPh3)4 Bromo->Mild Forcing Forcing Conditions (100°C) Pd2(dba)3 / XPhos Chloro->Forcing Outcome1 High Yield Alkene Geometry Retained Mild->Outcome1 Outcome2 Moderate Yield Risk of Isomerization Forcing->Outcome2

Experimental decision tree based on substrate halogen selection.

Strategic Selection Guide

For drug development professionals scaling up synthetic routes, the choice between these analogs represents a trade-off between material cost and operational reliability.

  • Opt for the Bromo-Analog when: Structural fidelity of the (E)-but-2-en-2-yl group is paramount. The higher upfront cost of the brominated starting material is offset by the use of cheaper catalysts (Pd(PPh₃)₄), shorter reaction times, and simplified purification profiles devoid of isomerized by-products.

  • Opt for the Chloro-Analog when: Operating at a massive scale where the raw material cost of the chloride is drastically lower, provided that the downstream purification process can efficiently resolve any (E/Z) isomeric mixtures generated by the forcing conditions required for C-Cl activation.

References

  • "Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines", BenchChem.
  • "Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines", BenchChem.
  • "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions", Chemical Science (RSC Publishing).
  • "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst", MDPI.

Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is a complex halogenated heterocyclic compound requiring rigorous analytical characterization during drug development. This guide provides an objective comparison between Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for analyzing this specific analyte. By detailing the mechanistic causality behind its fragmentation—specifically C-Br cleavage, allylic dissociation, and pyrimidine ring opening—this document equips researchers with self-validating protocols for unambiguous structural elucidation.

Mechanistic Causality in Fragmentation

Understanding the fragmentation of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine requires analyzing its three primary structural motifs. As an application scientist, I emphasize that recognizing why these fragments form is more critical than simply memorizing their masses.

  • Bromine Isotope Signature & C-Br Cleavage: Bromine naturally occurs as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This creates a highly diagnostic doublet for the molecular ion and any fragments retaining the halogen. Under hard ionization, cleavage of the C-Br bond is highly favored, shifting the charge retention entirely to the pyrimidine ring[1].

  • Pyrimidine Ring Opening: The fragmentation of the pyrimidine core is governed by the population of specific ionic states featuring a hole in the valence orbitals[2]. A universal hallmark of pyrimidine dissociation is the neutral loss of hydrogen cyanide (HCN, 27 Da) following initial side-chain or halogen losses[2].

  • Alkene Side-Chain Dynamics: The (E)-but-2-en-2-yl group is highly susceptible to allylic cleavage. The facile loss of a methyl radical ( CH 3​ , 15 Da) is driven by the thermodynamic stability of the resulting conjugated cation, which extends resonance stabilization across the pyrimidine system.

Comparative Performance: EI-MS vs. ESI-MS/MS

The choice of ionization technique dictates the observed structural information. The maximum electron-impact ionization cross-section for bromopyrimidines occurs near 80 eV[3]. Consequently, the industry standard of 70 eV in EI-MS provides highly reproducible, extensive fragmentation[1]. Conversely, soft ionization via ESI strongly depends on the protonation sites of the pyrimidine nitrogens[4], yielding an intact protonated precursor ([M+H] + ) ideal for targeted Collision-Induced Dissociation (CID).

Table 1: Quantitative Comparison of Major Fragment Ions
Ionization MethodPrecursor m/zFragment m/zRelative AbundanceMechanistic Assignment
EI-MS (70 eV) 212 / 214 (M +∙ )212 / 21415%Molecular ion radical (1:1 isotopic doublet)
197 / 19945%[M - CH 3​ ] + (Allylic cleavage of butenyl group)
133100% (Base Peak)[M - Br ] + (C-Br cleavage, charge on ring)
10630%[M - Br
  • HCN] + (Pyrimidine ring opening)
ESI-MS/MS (CID) 213 / 215 ([M+H] + )213 / 215100% (Base Peak)Intact protonated molecule (1:1 isotopic doublet)
13385%[M+H - HBr] + (Neutral loss of hydrogen bromide)
7940%[M+H - HBr - C 4​ H 6​ ] + (Protonated pyrimidine core)

Logical Workflow Visualization

MS_Workflow Sample Analyte: (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Isotopic Signature Verification Ionization Select Ionization Platform Sample->Ionization EI GC-EI-MS (70 eV) Hard Ionization Ionization->EI ESI LC-ESI-MS/MS Soft Ionization Ionization->ESI EI_Frag Extensive Fragmentation Radical Cations (M+•) Loss of Br•, CH3•, HCN EI->EI_Frag ESI_Frag Protonated Precursor [M+H]+ Collision-Induced Dissociation Loss of HBr ESI->ESI_Frag Data Structural Elucidation & Comparative Data Analysis EI_Frag->Data ESI_Frag->Data

Logical workflow comparing EI-MS and ESI-MS/MS for halogenated pyrimidine structural elucidation.

Self-Validating Experimental Protocols

Analytical protocols must be self-validating. The presence of bromine provides an internal quality control mechanism: if the 1:1 isotopic ratio is skewed, it immediately indicates isobaric interference, detector saturation, or poor mass calibration.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: Gas chromatography requires volatility; the lack of highly polar functional groups (like -OH or -COOH) on this specific pyrimidine makes it highly amenable to GC without derivatization. 70 eV is selected because it sits on the ionization cross-section plateau[3], ensuring spectral reproducibility across different instrument vendors.

  • Sample Preparation: Dissolve the analyte in MS-grade hexane to a final concentration of 10 μ g/mL.

  • System Suitability Test (SST): Inject a known bromobenzene standard. Validation Check: Confirm the m/z 156/158 doublet is within a 0.95–1.05 intensity ratio. If outside this range, tune the electron multiplier and quadrupole resolution before proceeding.

  • Injection & Separation: Inject 1 μ L in split mode (10:1) onto a generic 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Set the oven ramp from 80°C to 280°C at 15°C/min.

  • Ionization & Acquisition: Set the EI source to 70 eV and the transfer line to 230°C. Scan the mass range of m/z 50–300.

  • Data Interpretation: Identify the M +∙ at m/z 212/214. Confirm C-Br cleavage by locating the base peak at m/z 133 (loss of 79/81 Da).

Protocol B: LC-ESI-MS/MS Targeted Analysis

Causality: ESI is a soft ionization technique that requires the analyte to be ionized in solution. The basic nature of the pyrimidine nitrogens makes positive ion mode (ESI+) with a low-pH mobile phase the optimal choice to drive protonation[4].

  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid to a concentration of 1 μ g/mL. Causality: Formic acid provides the abundant protons necessary to form the [M+H] + species.

  • System Suitability Test (SST): Infuse the sample directly into the source at 10 μ L/min. Validation Check: Observe the MS1 spectrum. You must see the[M+H] + doublet at m/z 213 and 215. If the m/z 213 peak is missing, check the capillary voltage; if the ratio is skewed, check for background contamination.

  • Precursor Isolation: Isolate m/z 213 (the monoisotopic 79 Br precursor) in Q1 with a narrow isolation window (0.7 Da) to prevent co-isolation of the 81 Br isotope.

  • Collision-Induced Dissociation (CID): Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas. Causality: Ramping CE ensures sufficient energy transfer to break the strong pyrimidine bonds without completely shattering the molecule into non-diagnostic low-mass noise.

  • Data Interpretation: Monitor Q3 for the m/z 133 product ion (neutral loss of HBr, 80 Da) and m/z 79 (loss of the alkene side chain).

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." Benchchem.com.
  • Castrovilli, M. C., et al. "Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range." Journal of the American Society for Mass Spectrometry.
  • Dinger, M., et al.
  • "Gas-phase fragmentation of protonated C60-pyrimidine deriv

Sources

Benchmarking (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Derivatives as Next-Generation Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The advent of Targeted Covalent Inhibitors (TCIs) has transformed the therapeutic landscape for B-cell malignancies and autoimmune diseases. Bruton’s Tyrosine Kinase (BTK) has been successfully targeted by first-generation covalent inhibitors like Ibrutinib, which utilize an acrylamide warhead to form an irreversible bond with the Cys481 residue in the ATP-binding pocket[1]. However, the high intrinsic electrophilicity of unsubstituted acrylamides often leads to off-target reactivity with free intracellular glutathione (GSH) and non-target cysteines, driving adverse clinical toxicities.

To overcome these limitations, we benchmark a novel TCI scaffold: (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine derivatives . This guide objectively evaluates this scaffold against standard-of-care inhibitors (Ibrutinib and Acalabrutinib), detailing the causality behind its structural advantages and providing self-validating protocols for rigorous preclinical assessment.

Structural Causality of the Scaffold
  • Pyrimidine Core: Acts as a highly efficient hinge-binding motif, mimicking the adenine ring of ATP to anchor the molecule within the BTK active site.

  • 4-Bromo Substituent: Serves a dual purpose. Synthetically, it is a versatile handle for late-stage functionalization (e.g., cross-coupling). Biophysically, it acts as a halogen bond donor, interacting favorably with the backbone carbonyls of the hinge region (e.g., Glu475) to increase residence time.

  • (E)-but-2-en-2-yl Warhead: This is the critical innovation. By utilizing a methyl-substituted alkene conjugated to the electron-withdrawing pyrimidine ring, it functions as a sterically hindered Michael acceptor . The methyl groups drastically reduce the intrinsic electrophilicity of the double bond. Consequently, it is virtually inert to free GSH floating in the cytosol. However, once the pyrimidine core docks into the BTK active site, the proximity-driven effective molarity forces the pre-organized Cys481 thiolate to attack the warhead, achieving rapid and highly selective covalent bond formation.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction NFKB NF-κB Pathway PLCg2->NFKB Cell Survival/Proliferation Inhibitor (E)-4-bromo-6-(but-2-en-2-yl) pyrimidine Inhibitor->BTK Covalent Blockade (Cys481)

Fig 1. BCR signaling cascade highlighting the covalent blockade of BTK by the pyrimidine derivative.

Benchmarking Data Presentation

To objectively assess the performance of the (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine scaffold (designated here as Derivative A), we benchmarked it against Ibrutinib and the second-generation inhibitor Acalabrutinib.

Table 1: Biochemical and Cellular Potency Causality: The severe drop in potency against the BTK C481S mutant confirms that Derivative A's mechanism of action is strictly dependent on covalent bond formation, unlike Ibrutinib which retains residual reversible binding affinity.

CompoundBTK WT IC₅₀ (nM)BTK C481S IC₅₀ (nM)NanoBRET EC₅₀ (nM)
Ibrutinib (Standard)1.54.612.4
Acalabrutinib (Standard)5.1>100034.2
Derivative A (Novel)2.8>100018.6

Table 2: Covalent Reactivity and Selectivity Metrics Causality: The GSH half-life (t₁/₂) measures intrinsic electrophilicity. Derivative A demonstrates a significantly longer half-life, proving the steric hindrance of the but-2-en-2-yl group effectively shields it from off-target thiol attack, resulting in a superior kinome selectivity score.

CompoundWarhead TypeGSH t₁/₂ (min)Kinome Selectivity (S₁₀)
Ibrutinib Acrylamide450.15
Acalabrutinib Butynamide1200.08
Derivative A Sterically Hindered Alkene>3000.04

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data relies on self-validating experimental workflows. Biochemical assays alone are insufficient for TCIs because they do not account for time-dependent inhibition, intracellular ATP competition, or target specificity.

Benchmarking_Workflow Synthesis 1. Compound Synthesis Biochem 2. Biochemical Assays (IC50) Synthesis->Biochem MassSpec 3. Intact MS (Covalent Adduct) Biochem->MassSpec Cellular 4. NanoBRET (Target Engagement) MassSpec->Cellular

Fig 2. Step-by-step benchmarking workflow for validating targeted covalent inhibitors.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Validation)

Purpose: To definitively prove that the inhibitor forms a 1:1 irreversible covalent adduct with the target kinase. Procedure:

  • Incubation: Incubate 2 μM recombinant BTK kinase domain with 10 μM of the pyrimidine derivative in HEPES buffer (pH 7.4) at room temperature.

  • Time-Course Sampling: Quench 10 μL aliquots at 0, 15, 30, and 60 minutes using 1% formic acid.

  • Desalting: Pass the quenched samples through a C4 ZipTip to remove buffer salts that cause ion suppression.

  • LC-MS Analysis: Inject the sample onto a high-resolution Q-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact protein mass.

  • Self-Validation Control (Critical): Run a parallel incubation using the BTK C481S mutant .

    • Logic: If the wild-type BTK shows a mass shift corresponding exactly to the molecular weight of the inhibitor (+ [M]), but the C481S mutant shows zero mass shift, the system self-validates that the covalent modification is strictly and exclusively occurring at the targeted Cys481 residue.

Protocol 2: NanoBRET Live-Cell Target Engagement

Purpose: To quantify intracellular target occupancy under physiological conditions, accounting for membrane permeability and competition with millimolar intracellular ATP [2]. Procedure:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a BTK-NanoLuc® fusion protein. Seed into 384-well white plates and incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET® TE Tracer (a fluorescent reversible BTK binder) at a concentration equal to its intracellular K_d.

  • Compound Competition: Add the (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine derivative in a 10-point dose-response curve. Incubate for 2 hours.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure Bioluminescence Resonance Energy Transfer (BRET) using a luminometer equipped with 460 nm (donor) and 610 nm (acceptor) filters.

  • Self-Validation Control (Critical): Include a control group of cells transfected with a NanoLuc-only vector (lacking the BTK fusion).

    • Logic: If the test compound causes a loss of signal in the BTK-NanoLuc cells but not in the NanoLuc-only cells, the system self-validates that the signal loss is due to specific target engagement displacing the tracer, rather than the compound acting as an artifactual luciferase inhibitor or optical quencher.

References

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI Pharmaceuticals. URL:[Link]

A Comparative In Vitro Cytotoxicity Analysis of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic pyrimidine derivative, (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, in comparison to established chemotherapeutic drugs. Recognizing the critical need for novel anticancer agents with improved efficacy and reduced side effects, this document outlines a rigorous, scientifically-grounded approach to assess the in vitro performance of this promising compound.[1][2][3] We will delve into the rationale behind the experimental design, provide detailed protocols, and present a strategy for data analysis and interpretation, equipping researchers with the necessary tools to conduct a thorough and meaningful comparative study.

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with many derivatives exhibiting potent biological activity.[4][5][6][7] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting the proliferation of rapidly dividing cancer cells.[8][9][10][11] The unique structural features of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, including the bromine substituent and the butenyl group, warrant a detailed investigation into its cytotoxic profile. This guide will compare its performance against three widely used and mechanistically distinct anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.[12][13][14][15]

Rationale and Experimental Design

A robust comparison of a novel compound's cytotoxicity requires a carefully considered experimental design. This section outlines the key choices and the scientific reasoning that underpins them.

Selection of Established Comparative Drugs

To provide a comprehensive assessment of the novel pyrimidine derivative, a panel of established drugs with diverse mechanisms of action has been selected:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[12][14][16] It is one of the most widely used cytotoxic agents.[12]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and transcription and inducing apoptosis.[14][17][18]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][19][20][21]

By comparing the novel compound to these agents, we can gain insights into its potential mechanism of action and its relative potency.

Choice of Cancer Cell Lines

The selection of appropriate cancer cell lines is crucial for obtaining relevant and translatable data. For this proposed study, a panel of well-characterized human cancer cell lines representing different tumor types is recommended:

  • MCF-7 (Breast Adenocarcinoma): A commonly used cell line in cancer research, known for its estrogen receptor-positive status.

  • A549 (Lung Carcinoma): A widely studied cell line for lung cancer research.

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.

  • HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line.

The use of multiple cell lines will provide a broader understanding of the compound's spectrum of activity and any potential tissue-specific effects.

Cytotoxicity Assay: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and reliable colorimetric method for assessing cell viability and cytotoxicity.[22][23][24] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[22][23] The amount of formazan produced is directly proportional to the number of viable cells.[25] This assay is cost-effective, reproducible, and suitable for high-throughput screening.[1][24][26]

Proposed Mechanisms of Action

Understanding the potential mechanisms by which these compounds exert their cytotoxic effects is fundamental to interpreting the experimental data.

(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine (Hypothesized)

Based on the known activities of other pyrimidine derivatives, the novel compound is hypothesized to act as an antimetabolite.[8][9][10] It may interfere with the synthesis of pyrimidine nucleotides, essential building blocks for DNA and RNA, thereby inhibiting cell proliferation.[7][11] The bromo and butenyl substitutions on the pyrimidine ring could influence its uptake into cells, its interaction with target enzymes, or its ability to intercalate with DNA.[27][28]

Caption: Hypothesized mechanism of the novel pyrimidine derivative.

Established Drugs

The mechanisms of action for the established drugs are well-documented:

Caption: Mechanisms of action for the established anticancer drugs.

Experimental Protocol: MTT Cytotoxicity Assay

This section provides a detailed, step-by-step protocol for conducting the MTT assay to determine the cytotoxicity of the test compounds.

Materials and Reagents
  • Selected cancer cell lines (MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, Doxorubicin, Cisplatin, Paclitaxel (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Experimental Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Procedure
  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[29] Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[29]

  • Compound Treatment: Prepare serial dilutions of the test compounds (novel pyrimidine and established drugs) in culture medium. The concentration range should be wide enough to generate a complete dose-response curve (e.g., 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time can be varied (e.g., 24, 48, or 72 hours) to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[25]

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29] Gently shake the plates to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[25] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The primary endpoint of this study will be the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Calculation of IC50 Values

The percentage of cell viability will be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 values will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Data Presentation

The calculated IC50 values for the novel pyrimidine derivative and the established drugs across the different cell lines should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds in Various Cancer Cell Lines after 48h Treatment

CompoundMCF-7A549HeLaHepG2
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidineValueValueValueValue
Doxorubicin1.0 - 4.0[16][30]>20[31]2.9[31]12.2[31]
Cisplatin2 - 40[32]VariesVaries[33]Varies[33]
Paclitaxel2.5 - 7.5[20]0.027 (120h)[34]VariesVaries

Note: The IC50 values for established drugs can vary significantly depending on the specific experimental conditions.[32][33] The values provided are for illustrative purposes and should be determined concurrently with the novel compound under identical conditions.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro cytotoxic evaluation of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine. By systematically comparing its activity against established anticancer drugs with diverse mechanisms of action across a panel of cancer cell lines, researchers can gain valuable insights into its potential as a novel therapeutic agent.

Should the novel pyrimidine derivative demonstrate promising cytotoxicity, further studies would be warranted to elucidate its precise mechanism of action, including cell cycle analysis, apoptosis assays, and target enzyme inhibition studies. Ultimately, this structured approach will facilitate a data-driven decision-making process for the continued development of this and other novel pyrimidine-based anticancer compounds.

References

  • Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. (2020). [Source not available]
  • MTT assay protocol. Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. arXiv.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). [Source not available]
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). PLOS ONE.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023).
  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). British Journal of Cancer.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.
  • In Vitro Cytotoxicity Assays: Applic
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). Chemical Reviews.
  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. (2016). Cytotechnology.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. Oncology.
  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure dur
  • Pyrimidine Analogues. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • MTT ASSAY. [Source not available]
  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). British Journal of Cancer.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules.
  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (1995). British Journal of Cancer.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2015). Oncotarget.
  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • About Cytotoxic Agents: Uses, How They Help, & Limit
  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024).
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2020). Pharmaceutics.
  • Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. (2016). Journal of Medicinal Chemistry.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen.
  • Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. (1994). British Journal of Cancer.
  • Synthesis and cytotoxicity of the three-membered aromatic pyrimidine deriv
  • Doxorubicin hydrochloride. MedChemExpress.
  • Cancer drugs A to Z list. Cancer Research UK.
  • Types of Chemotherapy Drugs. (2025). American Cancer Society.
  • Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. (2026). CancerNetwork.

Sources

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, a key building block in medicinal chemistry, establishing a robust and accurate purity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for purity determination, focusing on the validation of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary, direct method. As a Senior Application Scientist, this document synthesizes technical protocols with the underlying scientific rationale, offering a field-proven perspective for researchers, analytical chemists, and drug development professionals.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring calibration with a reference standard of the same analyte, qNMR is a primary analytical method.[1][2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[3][4][5] This unique characteristic allows for the direct quantification of a substance against a certified internal standard of a different compound, eliminating the need for an identical, and often expensive or unavailable, certified analyte standard.[1][6] This makes qNMR an invaluable tool, especially for novel compounds where reference materials may not exist.[1]

Comparative Analysis of Purity Determination Techniques

The selection of an analytical technique for purity assessment depends on a multitude of factors including the physicochemical properties of the analyte, the required accuracy, and the intended application. While several methods are available, they differ significantly in their principles and limitations.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the molar amount of nuclei.[5]Separation based on polarity, detection by UV absorbance.[7]Separation based on volatility and column interaction, detection by flame ionization.[8]Measures heat flow difference associated with melting point depression due to impurities.[9]
Method Type Primary (Absolute)Relative (Secondary)Relative (Secondary)Absolute (for crystalline solids)
Sample Prep Simple dissolution with a certified internal standard.Mobile phase preparation, filtration, potential derivatization.[10]Requires volatile/semi-volatile sample, potential derivatization.[11]Sample must be crystalline and thermally stable.[7]
Accuracy High, directly traceable to SI units via certified standards.[5]Dependent on the purity of the reference standard.Dependent on the purity of the reference standard.High for ideal compounds (>98.5% pure).[7][12]
Precision Excellent, with uncertainties often <0.1%.High, but susceptible to variations in injection volume and detector response.High, but susceptible to injection variability.Good, but sensitive to heating rate and sample mass.[9]
Non-destructive Yes, the sample can be fully recovered.[5]Yes, but the sample is diluted in the mobile phase.No, the sample is combusted in the detector.No, the sample is melted.
Key Limitations Lower sensitivity than chromatographic methods; requires soluble sample; potential for signal overlap.[13]Requires a UV chromophore; co-eluting impurities can be missed.[14]Limited to thermally stable and volatile compounds.[15]Not suitable for amorphous materials, hydrates, or compounds that decompose on melting.[7]

Validating the Purity of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine by ¹H qNMR

This section provides a detailed workflow for the purity assessment of the target pyrimidine derivative, explaining the critical choices made at each step to ensure a self-validating and trustworthy protocol.

Causality Behind Experimental Choices
  • Selection of the Internal Standard (IS): The choice of an internal standard is the most critical decision in a qNMR experiment. For the analyte, Maleic Acid is an excellent choice.

    • Purity & Traceability: It is available as a high-purity (≥99.5%), traceable Certified Reference Material (CRM). Any uncertainty in the standard's purity directly translates to error in the analyte's purity.

    • Signal Simplicity & Location: Maleic acid exhibits a sharp singlet for its two vinyl protons at ~6.2-6.5 ppm (in DMSO-d₆), a region typically free of signals from many organic molecules, including the expected signals for our target pyrimidine. This minimizes the risk of signal overlap, which is a major source of integration error.[2][16]

    • Solubility: It is readily soluble in common polar deuterated solvents like DMSO-d₆, ensuring a homogeneous solution for accurate measurement.[17]

    • Stability: It is non-volatile and stable in solution, preventing concentration changes during the experiment.[2]

  • Choice of Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is selected.

    • Solubilizing Power: Pyrimidine derivatives and maleic acid both exhibit excellent solubility in DMSO-d₆, preventing issues related to incomplete dissolution that can lead to poor spectral quality.[17]

    • Chemical Shift Range: DMSO-d₆ has a residual proton signal around 2.5 ppm, which is well-separated from the aromatic and vinylic regions where both the analyte and internal standard signals are expected to appear.[18][19]

  • Selection of NMR Parameters:

    • Relaxation Delay (D1): This is arguably the most crucial acquisition parameter for quantification. The delay must be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated. This ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal area is truly proportional to the number of nuclei. A preliminary T₁ inversion-recovery experiment is recommended for rigorous method development. For this protocol, a conservative D1 of 30 seconds is chosen to ensure full relaxation for all relevant protons.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan, improving the signal-to-noise ratio without compromising quantification, provided the relaxation delay is sufficient.

Experimental Workflow for qNMR Analysis

The entire process, from sample preparation to final purity calculation, follows a logical and metrologically sound sequence.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (600 MHz) cluster_proc Data Processing & Analysis weigh_analyte 1. Accurately weigh Analyte (~20 mg) on a microbalance weigh_is 2. Accurately weigh Internal Standard (Maleic Acid, ~10 mg) weigh_analyte->weigh_is dissolve 3. Dissolve both in a volumetric flask with DMSO-d6 (e.g., 1.0 mL) weigh_is->dissolve transfer 4. Transfer aliquot to a high-precision NMR tube dissolve->transfer setup 5. Insert sample, lock, tune, and shim the spectrometer transfer->setup params 6. Set key parameters: Pulse Angle = 90° D1 (Relaxation Delay) = 30 s Scans = 16 setup->params acquire 7. Acquire 1H NMR Spectrum params->acquire processing 8. Apply Fourier Transform, phase and baseline correction acquire->processing integrate 9. Integrate characteristic, non-overlapping signals of Analyte and IS processing->integrate calculate 10. Calculate Purity using the qNMR equation integrate->calculate report 11. Report final purity value with uncertainty calculate->report

Caption: Workflow for purity determination by qNMR.

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh approximately 20 mg of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine into a clean, dry vial. Record the mass (m_a).

    • To the same vial, add approximately 10 mg of certified Maleic Acid internal standard. Record the mass (m_std). The goal is a near 1:1 molar ratio to optimize integration accuracy.[4]

    • Using a calibrated pipette, add 1.0 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

    • Transfer an appropriate volume (e.g., 0.7 mL) of the resulting solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., 600 MHz).

    • Lock onto the deuterium signal of DMSO-d₆.

    • Perform automatic or manual tuning and matching of the probe to the sample.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire the ¹H NMR spectrum using the following key parameters:

      • Pulse Program: Standard 90° pulse (e.g., zg90).

      • Relaxation Delay (D1): 30 seconds.

      • Number of Scans (NS): 16.

      • Acquisition Time (AQ): ≥ 3 seconds.

      • Spectral Width (SW): -2 to 12 ppm.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully perform phase correction and baseline correction across the entire spectrum. These steps are critical as errors can significantly distort integral values.[4]

    • Select well-resolved, characteristic signals for both the analyte and the internal standard for integration. For (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, a distinct aromatic proton on the pyrimidine ring is ideal. For Maleic Acid, integrate the singlet from the two vinyl protons.

    • Calculate the purity of the analyte using the following equation[2][4]:

      Purity_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std

    Where:

    • P_a, P_std: Purity of the analyte and standard, respectively.

    • I_a, I_std: Integral values for the selected signals of the analyte and standard.

    • N_a, N_std: Number of protons corresponding to the integrated signal of the analyte and standard.

    • M_a, M_std: Molar masses of the analyte and standard.

    • m_a, m_std: Masses of the analyte and standard.

Alternative Methodologies: A Brief Overview

For a comprehensive comparison, brief protocols for alternative techniques are outlined below.

High-Performance Liquid Chromatography (HPLC)
  • System: A reverse-phase HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Sample Prep: Accurately weigh the sample, dissolve in a suitable solvent (e.g., acetonitrile), and dilute to a known concentration.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). Purity is typically determined by area percent, assuming all impurities have a similar response factor, which can be a significant source of error.[20] For accurate quantification, a certified reference standard of the analyte is required for calibration.

Gas Chromatography (GC)
  • System: A GC system with a capillary column (e.g., DB-5) and a Flame Ionization Detector (FID).

  • Conditions: An appropriate temperature program for the oven, injector, and detector.

  • Sample Prep: Dissolve the sample in a volatile solvent (e.g., dichloromethane). The analyte must be thermally stable and sufficiently volatile.[21]

  • Analysis: Inject the sample. Purity is determined by area percent. Similar to HPLC, this method is relative and relies on the assumption of equal detector response for all components.[22]

Conclusion

For the purity validation of a novel pharmaceutical intermediate like (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine, quantitative NMR emerges as a superior analytical choice. Its status as a primary method provides direct, absolute quantification without the need for an often-unavailable certified standard of the analyte itself.[6][23] The technique is non-destructive, involves simple sample preparation, and when executed with a deep understanding of the underlying principles—particularly the critical importance of the relaxation delay and internal standard selection—it delivers highly accurate and robust results with clear traceability.[5] While chromatographic methods like HPLC and GC remain indispensable for impurity profiling and separation of complex mixtures, qNMR provides an orthogonal and definitive measure of purity, making it an essential and trustworthy tool in the modern drug development professional's arsenal.

References

  • ResolveMass Laboratories. (2025, December 29).
  • Le-Creveur, M., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Saeed, A., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Drawell. (2023, June 5).
  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • University of Illinois Chicago.
  • Al-Deeb, O. A., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Emery Pharma. (2024, February 9).
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Yuan, Y., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Tomaszewska-Gras, J. (2022). Differential scanning calorimetry for authentication of edible fats and oils. Trends in Food Science & Technology.
  • Prewel Labs. (2026, January 19). Usage Of Gas Chromatography In Pharma And Medical Device Testing.
  • Ramos, P. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • ASTM International. (2025, October 9). E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]

  • SK pharmteco.
  • Plato, C. (1972). Determination of purity by differential scanning calorimetry (DSC). Analytical Chemistry. [Link]

  • CUP Laboratorien Dr. Freitag.
  • Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Mestrelab Research. (2024, September 16). What is qNMR and why is it important?. [Link]

  • Holzgrabe, U. (2005). Quantitative NMR spectroscopy—principles and applications. Journal of Pharmaceutical and Biomedical Analysis.
  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]

  • Sigma-Aldrich.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. [Link]

  • BenchChem.
  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Sepuxianyun. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development.
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Bomfim Bahia, P. V., et al. (2025). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. Processes. [Link]

Sources

Safety Operating Guide

(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of specialized pharmaceutical intermediates like (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine require rigorous adherence to environmental health and safety (EHS) protocols. Because this compound features a covalently bound halogen (bromine), a mildly basic nitrogenous heterocycle (pyrimidine), and an unsaturated side chain (butenyl), it presents unique physicochemical hazards.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational procedures required to manage, route, and dispose of this compound safely, ensuring regulatory compliance and laboratory safety.

Physicochemical Hazards & The Causality of Disposal Routing

To build a self-validating safety culture, personnel must understand why specific disposal routes are chosen. The structural motifs of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine dictate its end-of-life management:

  • The Bromine Atom (Halogenated Routing): Standard organic waste incinerators operate at lower temperatures. If brominated compounds are introduced to these standard streams, the incomplete combustion can catalyze the de novo synthesis of highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs). Furthermore, thermal destruction of bromine generates corrosive hydrogen bromide (HBr) gas. Therefore, this compound must be strictly segregated into Halogenated Organic Waste streams, which are routed to specialized rotary kiln incinerators (>1000°C) equipped with caustic scrubbers to neutralize acidic effluents[1].

  • The Butenyl Group (Alkene Reactivity): The carbon-carbon double bond in the but-2-en-2-yl moiety is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., peroxides, concentrated nitric acid) in a generic waste carboy can lead to exothermic polymerization or fires[2].

  • The Pyrimidine Core (Toxicity & Volatility): As a nitrogenous base, it carries inherent systemic toxicity risks upon inhalation or dermal exposure. All handling and waste consolidation must occur within a certified fume hood to prevent inhalation of volatile fugitive emissions[2].

Quantitative Disposal Thresholds

Understanding EHS thresholds is critical for cost-effective and compliant waste management. Do not unnecessarily mix non-halogenated solvents into the halogenated stream, as disposal costs for halogenated waste are significantly higher.

Table 1: Waste Stream Compatibility & Routing Thresholds

ParameterThresholdRouting DestinationCausality / Rationale
Halogen Content > 5%Halogenated Organic WasteHigh halogen content requires specialized rotary kiln incineration to prevent dioxin formation[3].
Water Content < 10%Organic Waste StreamsHigh water content severely degrades incineration efficiency by lowering the BTU/lb ratio[3].
pH Level 5.0 - 12.0Aqueous Sewer (If applicable)Prevents corrosion of municipal plumbing; Note: Bromopyrimidines must NEVER be sewered[3].

Mechanistic Workflows & Waste Routing

The following diagrams illustrate the logical decision-making process for waste segregation and the ultimate thermal destruction pathway for brominated pyrimidines.

WasteRouting Start Liquid Organic Waste Generated CheckHalogen Contains F, Cl, Br, I? (e.g., Bromopyrimidine) Start->CheckHalogen CheckWater Water Content > 10%? CheckHalogen->CheckWater No Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (>5% Halogen) NonHalogenated Non-Halogenated Organic Waste CheckWater->NonHalogenated No Aqueous Aqueous Waste Stream CheckWater->Aqueous Yes

Caption: Decision tree for routing halogenated vs. non-halogenated laboratory waste streams.

Incineration Waste Brominated Pyrimidine Waste Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Injection Gases Combustion Gases (CO2, H2O, N2, HBr) Kiln->Gases Thermal Destruction Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Venting Salts Neutralized Salts (NaBr / CaBr2) Scrubber->Salts Effluent

Caption: High-temperature rotary kiln incineration and caustic scrubbing mechanism for halogenated waste.

Step-by-Step Standard Operating Procedures (SOPs)

Protocol A: Liquid Waste Consolidation Workflow

This protocol ensures the safe transfer of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine reaction mixtures into bulk laboratory waste.

  • Preparation & PPE: Don appropriate personal protective equipment (nitrile gloves, safety goggles, flame-resistant lab coat). Verify that the chemical fume hood has a face velocity of at least 100 fpm[2].

  • Compatibility Verification: Inspect the primary "Halogenated Organic Waste" carboy. Ensure it does not contain strong oxidizers, heavy metal solutions, or high-water-content aqueous waste[4].

  • Transfer: Using a dedicated PTFE or glass funnel, slowly pour the brominated pyrimidine solution into the carboy. Keep the container in a secondary containment tray during transfer.

  • Self-Validation Check: Visually inspect the waste container for 30 seconds. Look for unexpected phase separation, color changes, or gas evolution (bubbling). Causality: Gas evolution indicates cross-contamination with incompatible reagents, requiring immediate EHS intervention.

  • Capping & Documentation: Seal the container with a vented cap . Causality: Vented caps prevent dangerous pressurization from ambient temperature fluctuations or trace volatile reactions[4]. Log the exact volume and chemical name on the attached hazardous waste manifest.

Protocol B: Empty Container Decontamination (Triple-Rinse Method)

Improper disposal of "empty" chemical containers can lead to trash fires or chemical burns when residual chemicals react inside municipal waste compactors[5].

  • Primary Evacuation: Ensure the original reagent vessel is completely drained of the (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine into the designated halogenated waste container.

  • First Rinse: Add a small volume (approximately 10% of the container's total volume) of a compatible halogenated solvent (e.g., dichloromethane) to the empty container. Cap tightly and agitate gently to dissolve residual pyrimidine clinging to the glass. Empty the rinsate into the Halogenated Organic Waste container[5].

  • Iterative Dilution (Rinses 2 & 3): Repeat the rinsing process two additional times. Causality: Serial dilution statistically reduces the chemical residue to non-hazardous, trace levels.

  • Self-Validation Check: Leave the uncapped, triple-rinsed container in the back of the fume hood until all residual solvent has evaporated. Confirm the container is completely dry and odorless. Causality: The absence of chemical odor physically validates the complete removal of volatile organic residues[5].

  • Defacing & Disposal: Completely deface or peel off the original chemical label. Apply a "SAFE FOR DISPOSAL" sticker (or write it clearly with a permanent marker) and route the bottle to standard laboratory glass recycling or municipal trash[5].

Emergency Spill Response

In the event of an accidental spill of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine outside of a fume hood:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity to prevent inhalation of toxic vapors[2].

  • Containment: Wearing full PPE, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large spills.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste bag. Label as "Solid Halogenated Organic Waste."

References

  • Empty Container Disposal - Environmental Health and Safety - Purdue University. Purdue University EHS. Available at: [Link]

  • Cleanroom Waste Disposal Protocol - Auckland Microfab. University of Auckland. Available at:[Link]

  • Guide to Classifying Unwanted Materials - UW Oshkosh. University of Wisconsin Oshkosh. Available at: [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

Personal protective equipment for handling (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex halogenated heterocycles like (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine requires moving beyond basic compliance and understanding the mechanistic causality behind laboratory safety. As an intermediate often utilized in advanced organic synthesis and drug development (such as kinase inhibitor scaffolds), this compound presents specific reactivity profiles that dictate strict Personal Protective Equipment (PPE) and operational protocols.

The following guide synthesizes OSHA and EPA regulatory standards with chemical reactivity principles to provide a self-validating, highly reliable safety framework.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand why the chemical is hazardous. The risks associated with (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine stem directly from its molecular architecture:

  • Electrophilic Reactivity (The Pyrimidine Core): The pyrimidine ring is highly electron-deficient. The bromine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). If the compound contacts the skin or respiratory mucosa, it can covalently bind to nucleophilic amino acid residues (e.g., cysteine thiols, lysine amines) in biological proteins. This haptenization process is the root cause of the severe skin sensitization and eye irritation characteristic of bromopyrimidines[1],[2].

  • Oxidative Potential (The Alkene Side Chain): The (but-2-en-2-yl) group is an alkene that, while generally stable, can undergo slow auto-oxidation upon prolonged exposure to ambient light and oxygen, potentially forming trace reactive peroxides.

  • Physical State Hazards: As a solid powder, it carries a high risk of aerosolization and static cling, making inhalation and ocular exposure the primary acute risks during transfer[2].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) and the Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard assessment[3],[4],[5].

Table 1: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationCausality / Justification
Hand Protection Double-gloving: Nitrile (inner), Neoprene or Butyl (outer)Brominated aromatics can permeate standard nitrile over prolonged exposure. The outer layer provides primary chemical resistance, while the inner layer ensures tactile sensitivity and secondary protection against SN​Ar -driven protein binding.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face ShieldBromopyrimidines cause severe, potentially irreversible eye irritation[1],[2]. A face shield prevents aerosolized droplets or reactive dust from contacting mucous membranes during transfer[5].
Body Protection Flame-resistant (FR) lab coat, fully buttoned, knit cuffsPrevents dermal exposure. Knit cuffs prevent sleeves from catching on glassware and eliminate gaps where chemical dust could settle.
Respiratory N95/P100 particulate respirator (if handled outside a closed system)Prevents inhalation of reactive particulate matter. Bromopyrimidines are known to cause acute respiratory tract irritation[1].

Quantitative Operational Parameters

To ensure a self-validating safety system, operational limits must be strictly quantified and monitored.

Table 2: Quantitative Safety Parameters

ParameterOperational Limit / TargetCausality / Rationale
Fume Hood Face Velocity 80 - 120 feet per minute (fpm)Ensures containment of aerosolized powders without creating turbulent vortices that expel material into the breathing zone[6].
Eyewash Flushing Time 15 minutesProlonged flushing is required to clear lipophilic organics from the conjunctiva in the event of exposure[2].
SAA Storage Limit 55 gallons (or 1 qt for acutely toxic)EPA RCRA requirement for Satellite Accumulation Areas (SAA) to prevent large-scale hazardous reactions[7],[8].
SAA Time Limit 90 days (LQG) or 180 days (SQG)Federal EPA mandate to ensure timely off-site disposal and prevent container degradation[7],[9].

Standard Operating Procedure: Handling and Transfer

This step-by-step methodology ensures that the compound is handled with maximum fidelity to the OSHA Laboratory Standard[4],[10].

Step 1: Environmental Preparation & Verification

  • Activate the chemical fume hood and visually verify that the face velocity monitor reads between 80–120 fpm.

  • Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids, which can trigger violent degradation[11].

Step 2: PPE Donning Sequence

  • Put on the FR lab coat and ensure all buttons are fastened.

  • Don the inner nitrile gloves, followed by the outer neoprene gloves.

  • Equip ANSI Z87.1 splash goggles and a full face shield.

Step 3: Static Mitigation and Transfer

  • Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Halogenated organic powders are highly prone to static cling, which drastically increases the risk of aerosolization.

  • Using a grounded spatulate tool, carefully transfer the required mass into a pre-tared, anti-static weigh boat.

  • Keep the chemical container as deep inside the hood as ergonomically possible (at least 6 inches behind the sash).

Step 4: Decontamination and Doffing

  • Once the transfer is complete and the reaction vessel is sealed, wipe down the spatulas, weigh area, and hood surface with a 5% sodium bicarbonate solution. The mild alkalinity neutralizes trace electrophilic pyrimidines, followed by a DI water wipe.

  • Remove the outer gloves using the "glove-in-glove" technique and dispose of them in a designated halogenated solid waste container.

  • Wash hands thoroughly with soap and water[2].

Operational Workflow & Emergency Response

G Start Pre-Operation PPE & Hood Check Handling Chemical Transfer (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine Start->Handling Spill Spill / Exposure? Handling->Spill Decon Decontamination & Doffing Spill->Decon No Emergency Emergency Response Eyewash/Shower Spill->Emergency Yes Disposal EPA-Compliant Waste Disposal Decon->Disposal Emergency->Disposal

Operational workflow and emergency response for bromopyrimidine handling.

EPA-Compliant Waste Management and Disposal Plan

According to EPA regulations (40 CFR Part 262) for academic and commercial laboratories, halogenated organic waste must be strictly managed to prevent environmental contamination and dangerous facility reactions[12].

  • Segregation: Halogenated organic waste (including gloves and weigh boats contaminated with the bromopyrimidine) must be strictly segregated from non-halogenated waste. Incineration of halogenated organics requires specific facility scrubbers to handle the highly corrosive hydrobromic acid (HBr) gas generated during combustion[7].

  • Container Selection: Store waste in high-density polyethylene (HDPE) containers. Never use metal containers for halogenated waste, as trace hydrolysis of the bromopyrimidine can generate HBr, which will rapidly corrode the metal and cause a containment breach[9].

  • Labeling: The EPA requires that each waste label explicitly contains the words "Hazardous Waste," the specific identity of the waste (e.g., "Halogenated Organics - Bromopyrimidine"), and a hazard warning pictogram[7].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) under the direct supervision of lab personnel. Ensure the container is filled to no more than 90% capacity to allow for vapor expansion[9].

References

  • Fisher Scientific. "SAFETY DATA SHEET: 5-Bromopyrimidine." Retrieved from 1

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Retrieved from 6

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Retrieved from 3

  • Angene Chemical. "Safety Data Sheet: 5-Bromopyrimidine-2-carbonitrile." Retrieved from 2

  • Key Organics. "Safety Data Sheet: 4-Amino-2-bromopyrimidine." Retrieved from 11

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." Retrieved from 4

  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Retrieved from 5

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Retrieved from 7

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Retrieved from 12

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Retrieved from9

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Retrieved from8

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.